E7130
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H83NO17 |
|---|---|
Molecular Weight |
1066.3 g/mol |
InChI |
InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1 |
InChI Key |
MJMBDBINYFNDST-CUWLZNQPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C |
Origin of Product |
United States |
Foundational & Exploratory
E7130 Halichondrin B Analogue: A Technical Overview of Its Discovery and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate structures of natural products have long provided a fertile ground for the discovery of novel therapeutic agents. Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated potent anticancer activity in early preclinical models.[1][2] However, its extremely limited availability from natural sources posed a significant barrier to clinical development.[3][4] This challenge spurred a landmark collaboration between researchers at Harvard University and the pharmaceutical company Eisai, culminating in the first total synthesis of halichondrin B and the subsequent discovery of E7130, a structurally simplified yet potent synthetic analogue.[1][5][6] This achievement not only solved the supply issue but also paved the way for comprehensive preclinical and clinical evaluation.[3][4][7] this compound, a C52-halichondrin-B amine, emerged as a promising drug candidate, possessing a dual mechanism of action that distinguishes it from other microtubule-targeting agents.[4][8][9] This document provides an in-depth technical guide to the discovery, mechanism of action, and preclinical evaluation of this compound.
Core Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell proliferation via microtubule disruption and modulation of the tumor microenvironment (TME).[4][9]
-
Microtubule Dynamics Inhibition : this compound binds to the vinca domain of tubulin, which inhibits tubulin polymerization and the assembly of microtubules.[10] This disruption of microtubule dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[10]
-
Tumor Microenvironment (TME) Amelioration : A unique characteristic of this compound is its ability to remodel the TME at pharmacologically relevant concentrations.[8][9]
-
Suppression of Cancer-Associated Fibroblasts (CAFs) : this compound reduces the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[4][8][11] This is achieved by inhibiting the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. The mechanism involves the disruption of the microtubule network, which is crucial for the activation of the PI3K/AKT/mTOR signaling pathway downstream of TGF-β.[8][11]
-
Tumor Vasculature Remodeling : this compound treatment increases the density of intratumoral CD31-positive endothelial cells, promoting the normalization of tumor vasculature.[4][11] This vascular remodeling can enhance the delivery and efficacy of co-administered anticancer drugs.[9][11]
-
Signaling Pathway Modulation in Fibroblasts
The diagram below illustrates the proposed signaling pathway through which this compound inhibits the activation of cancer-associated fibroblasts.
Caption: this compound inhibits TGF-β-induced CAF activation via microtubule disruption.
Quantitative Preclinical and Clinical Data
The efficacy of this compound has been quantified in numerous preclinical models and an initial clinical study. The data are summarized below.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
| KPL-4 | Breast Cancer | 0.01 - 0.1 | [11] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosage & Administration | Key Findings | Citations |
| HSC-2 Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Increased microvessel density (MVD), inhibited tumor growth, increased survival with Cetuximab. | [11] |
| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes with Cetuximab. | [11] |
| ETP-ALL PDX | Early T-Cell Precursor ALL | 0.09 mg/kg, i.v. (weekly x 3) | Significantly delayed disease progression in 6/6 PDXs; 2/6 objective responses. | [12] |
| ETP-ALL PDX | Early T-Cell Precursor ALL | 0.135 mg/kg, i.v. (weekly x 3) | Significantly delayed disease progression in 5/5 evaluable PDXs; 4/5 objective responses. | [12] |
Table 3: Phase I Clinical Trial Results (NCT03444701)
| Parameter | Value | Citation |
| Patient Population | Advanced Solid Tumors | [13] |
| Dosing Regimen 1 (Q3W) | Day 1 of a 21-day cycle | [13] |
| MTD for Regimen 1 | 480 µg/m² | [13] |
| Dosing Regimen 2 (Q2W) | Days 1 and 15 of a 28-day cycle | [13] |
| MTD for Regimen 2 | 300 µg/m² | [13] |
| Most Common TEAE | Leukopenia (78.6%) | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.[9][14][15]
Objective: To determine if this compound inhibits the assembly of microtubules from tubulin monomers.
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive controls: Paclitaxel (promoter), Colchicine (inhibitor)
-
Vehicle control: DMSO
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
Pre-warmed 96-well plates
Procedure:
-
Prepare a tubulin solution (e.g., 1-3 mg/mL) in G-PEM buffer containing glycerol. Keep on ice to prevent spontaneous polymerization.
-
Prepare serial dilutions of this compound in G-PEM buffer. Also prepare solutions for positive and vehicle controls.
-
In a pre-warmed 96-well plate (37°C), add the test compounds (this compound dilutions), controls, or vehicle to respective wells.
-
To initiate the polymerization reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance (OD 340 nm) versus time to generate polymerization curves. Compare the curves from this compound-treated wells to the controls to determine its inhibitory effect.
Cell Proliferation / Viability Assay
This assay quantifies the effect of this compound on the proliferation and viability of cancer cell lines.[16][17]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., FaDu, HSC-2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader for absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubate the plate for a specified period (e.g., 72 hours).[18]
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a mouse model bearing human tumor xenografts.[11][12]
Objective: To evaluate the in vivo antitumor efficacy, tolerability, and pharmacodynamic effects of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Human cancer cells (e.g., HSC-2, FaDu)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for intravenous (i.v.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia, surgical tools, and tissue collection supplies
Procedure Workflow:
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Steps:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into different treatment cohorts (e.g., vehicle control, this compound at 45 µg/kg, this compound at 180 µg/kg).
-
Treatment Administration: Administer this compound or vehicle via intravenous injection according to the planned schedule (e.g., once weekly for 3 weeks).[12]
-
Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight and clinical signs to assess toxicity.
-
Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, collect tumors and other organs for pharmacodynamic analysis, such as immunohistochemistry (IHC) for α-SMA and CD31 to assess TME modulation.[8][9]
Conclusion
The discovery and development of this compound represent a triumph of synthetic chemistry addressing a critical supply bottleneck for a promising class of natural products.[4][6] Its characterization has revealed a novel, dual-acting anticancer agent that not only targets microtubule dynamics in tumor cells but also favorably modulates the tumor microenvironment by suppressing CAFs and remodeling vasculature.[8][11] The quantitative data from preclinical models demonstrate potent activity at low concentrations, and early clinical data have established a manageable safety profile and recommended doses for further investigation.[12][13] this compound stands as a compelling candidate for continued development, both as a monotherapy and in combination with other oncology drugs, including immunotherapies, where its TME-ameliorating effects may prove particularly beneficial.[1]
References
- 1. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. Gram-Scale Synthesis of Anticancer Drug Candidate this compound to Supply Clinical Trials [jstage.jst.go.jp]
- 4. eisai.com [eisai.com]
- 5. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. preclinicalpivot.org [preclinicalpivot.org]
- 13. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
E7130: A Paradigm Shift in Targeting the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
E7130, a synthetic analog of the marine sponge natural product halichondrin B, is a novel microtubule dynamics inhibitor with a dual mechanism of action that sets it apart from traditional cytotoxic agents.[1][2][3] Beyond its potent antiproliferative effects on cancer cells, this compound distinctively remodels the tumor microenvironment (TME) by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature normalization.[1][4] This guide provides a comprehensive technical overview of the preclinical and clinical data on this compound, focusing on its impact on the TME. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development of this promising therapeutic agent.
Core Mechanism of Action: Microtubule Inhibition
This compound functions as a potent microtubule inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[1][5] Its high potency is demonstrated by low nanomolar and sub-nanomolar IC50 values across various cancer cell lines.[1]
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
Data sourced from MedchemExpress.[1]
Amelioration of the Tumor Microenvironment
The unique therapeutic potential of this compound lies in its ability to modulate key components of the TME, thereby overcoming barriers to conventional cancer therapies.[2][6]
Suppression of Cancer-Associated Fibroblasts (CAFs)
This compound has been shown to reduce the population of α-SMA-positive CAFs, a key cell type involved in creating a desmoplastic and immunosuppressive TME.[3][6] This effect is not due to direct cytotoxicity against fibroblasts but rather the inhibition of their transdifferentiation into a myofibroblast phenotype.[3][7]
Signaling Pathway: Inhibition of TGF-β-Induced Myofibroblast Transdifferentiation
TGF-β, often secreted by cancer cells, is a primary driver of the conversion of normal fibroblasts into CAFs.[3] this compound disrupts the microtubule network formation in fibroblasts, which is crucial for the downstream activation of the PI3K/AKT/mTOR pathway induced by TGF-β.[1][3] This ultimately leads to a reduction in α-SMA expression, a hallmark of myofibroblast activation.[3]
Caption: this compound inhibits TGF-β-induced myofibroblast differentiation.
Promotion of Tumor Vasculature Remodeling
This compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density (MVD), as evidenced by an increase in CD31-positive endothelial cells.[6][8] This vascular normalization is thought to alleviate hypoxia and enhance the delivery of co-administered therapeutic agents.[1][6]
Table 2: In Vivo Effects of this compound on the Tumor Microenvironment
| Model | Treatment | Key Findings | Reference |
| FaDu SCCHN xenograft (BALB/c mice) | 45-180 μg/kg, i.v. | Reduced α-SMA-positive CAFs | [1] |
| HSC-2 SCCHN xenograft (BALB/c mice) | 45-180 μg/kg, i.v. | Increased intratumoral MVD | [1] |
| Human breast cancer xenografts | 45, 90, and 180 μg/kg, i.v. on days 0 and 7 | Significant antitumor activity at 180 μg/kg | [4] |
| MCF-7 xenograft | Not specified | Increased Ktrans (contrast agent accumulation) | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines.
-
Treatment: Cells are treated with this compound at concentrations ranging from 0.01 to 0.1 nM.
-
Analysis: Cell proliferation is assessed after a specified incubation period using standard methods such as MTT or CellTiter-Glo assays to determine the IC50 values.[1]
In Vitro Myofibroblast Transdifferentiation Assay
-
Cells: Normal human fibroblasts (e.g., BJ cells).
-
Induction: Fibroblasts are stimulated with TGF-β (e.g., 1 ng/mL) to induce transdifferentiation.
-
Treatment: Cells are co-treated with TGF-β and various concentrations of this compound (e.g., 0.15 nM).
-
Analysis: The expression of α-SMA is measured by immunocytochemistry or western blotting. The activation of the PI3K/AKT/mTOR pathway is assessed by measuring the phosphorylation levels of AKT and S6.[1][3][7]
Caption: Workflow for in vitro myofibroblast transdifferentiation assay.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically implanted with human cancer cell lines (e.g., FaDu, HSC-2, MCF-7).[1][4]
-
Treatment: Once tumors reach a palpable size, mice are treated intravenously with this compound at doses ranging from 45 to 180 μg/kg.[1][4]
-
Analysis:
-
Tumor Growth: Tumor volume is measured regularly.[4]
-
Immunohistochemistry: Tumors are harvested, and tissue sections are stained for markers such as α-SMA (for CAFs) and CD31 (for endothelial cells) to assess changes in the TME.[8][9]
-
Imaging: Techniques like multiplexed mass cytometry (CyTOF), multiplex IHC analysis, and MRI can be used to further characterize the TME.[4]
-
Clinical Development
A first-in-human, Phase I dose-escalation study (NCT03444701) has been conducted in patients with advanced solid tumors.[10] The study evaluated different dosing schedules (Q3W and Q2W) and identified the maximum tolerated doses (MTDs).[10]
Table 3: Phase I Clinical Trial (NCT03444701) Dose Escalation
| Dosing Schedule | Dose Range (μg/m²) | MTD (μg/m²) | Recommended Dose for Expansion |
| Q3W (every 3 weeks) | 270 - 550 | 480 | 480 μg/m² Q3W |
| Q2W (every 2 weeks) | 25 - 400 | 300 | - |
Data from the primary results of the dose-escalation part of the study.[10]
The selection of the 480 μg/m² Q3W dose for the expansion part was primarily based on dose-dependent changes in plasma biomarkers, including vascular endothelial growth factor 3 and matrix metallopeptidase 9.[10]
Conclusion and Future Directions
This compound represents a significant advancement in cancer therapy, targeting not only the tumor cells directly but also the supportive microenvironment that fosters their growth and resistance. Its ability to suppress CAFs and remodel the tumor vasculature holds immense promise for combination therapies.[8][9] By alleviating the physical and immunosuppressive barriers within the TME, this compound could potentially enhance the efficacy of immunotherapies, antibody-drug conjugates, and conventional chemotherapies.[2] Further research is warranted to fully elucidate the impact of this compound on immune cell infiltration and function within the TME and to identify predictive biomarkers for patient stratification. The ongoing clinical development of this compound is poised to validate its TME-modulating effects in a broader patient population.[4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 6. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
E7130: A Novel Anti-Cancer Agent Targeting the Tumor Microenvironment Through Suppression of Cancer-Associated Fibroblasts
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
E7130 is a novel anti-cancer agent, synthesized as a derivative of the natural product halichondrin B, which demonstrates a dual mechanism of action.[1][2] Beyond its primary function as a potent microtubule dynamics inhibitor, this compound uniquely modulates the tumor microenvironment (TME), with a pronounced effect on the suppression of cancer-associated fibroblasts (CAFs).[1][3] This document provides a comprehensive technical overview of this compound's impact on CAFs, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: CAF Suppression
This compound has been shown to significantly reduce the population of alpha-smooth muscle actin (α-SMA)-positive CAFs, a key component of the TME known to contribute to cancer progression and therapeutic resistance.[1][4] The primary mechanism of this suppression is not through direct cytotoxicity to fibroblasts, but rather by impeding their transdifferentiation into a myofibroblast phenotype.[4][5] This is achieved through the disruption of the microtubule network, which in turn inhibits the TGF-β-induced activation of the PI3K/AKT/mTOR signaling pathway.[3][4][5]
A key aspect of this compound's activity is its ability to suppress the production of LAP-TGFβ1, a precursor to TGFβ1, in CAFs.[6] This leads to a reduction in circulating TGFβ1 in plasma, a significant finding as it represents a tangible biomarker of this compound's TME-modulating activity.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in suppressing CAFs and its impact on the TME.
Table 1: In Vitro Anti-proliferative Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| Data sourced from MedchemExpress.[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | This compound Dose (μg/kg, i.v.) | Key Findings |
| FaDu SCCHN | 45 - 180 | Reduction in α-SMA-positive CAFs.[3] |
| HSC-2 SCCHN | 45 - 180 | Increased intratumoral microvessel density (MVD).[3] |
| OD-BRE-0438 | 180 | Significant antitumor activity and reduction in tumor volume.[6] |
| MCF-7 | Not specified | Reduction in CA-9 expression, suggesting reduced tumor hypoxia.[6] |
| Data compiled from multiple sources.[3][6] |
Table 3: Pharmacodynamic Biomarker Modulation by this compound
| Biomarker | Model | Effect |
| Plasma TGFβ1 | CAF-enriched tumor models | Dose-dependent reduction.[6] |
| α-SMA | CAF-enriched tumor models | Reduction in positive CAFs.[1][6] |
| Plasma Collagen IV | Xenograft models | Increased levels, indicating ECM remodeling.[6] |
| Data sourced from AACR Journals.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
In Vitro Inhibition of TGF-β-induced Myofibroblast Transdifferentiation
-
Cell Culture: Normal human fibroblasts (e.g., BJ cells) are cultured in standard media.[3][4]
-
Treatment: Cells are treated with TGF-β (typically at a final concentration of 1 ng/mL) to induce myofibroblast transdifferentiation.[4][5] Concurrently, cells are treated with varying concentrations of this compound (e.g., 0.15 nM).[3][4]
-
Analysis:
-
Immunocytochemistry: Cells are fixed and stained for α-SMA to visualize its expression and cellular localization.[4][5]
-
Western Blotting: Cell lysates are analyzed for the expression of α-SMA and key proteins in the PI3K/AKT/mTOR pathway (e.g., pAKT, pS6).[3][4]
-
Gene Expression Analysis: RNA is extracted and subjected to quantitative PCR to measure the transcript levels of α-SMA and other relevant genes.[4][5]
-
In Vivo Antitumor Activity in Xenograft Models
-
Animal Models: Human cancer cell lines (e.g., FaDu, OSC-19, MCF-7) are implanted subcutaneously into immunocompromised mice.[6][7]
-
Treatment: Once tumors reach a palpable size (e.g., 300-500 mm³), mice are randomized into treatment groups. This compound is administered intravenously at specified doses (e.g., 45, 90, and 180 μg/kg) on a defined schedule (e.g., days 0 and 7).[6]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[6]
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and sectioned. IHC is performed to detect α-SMA, CD31 (for microvessel density), and TUNEL (for apoptosis).[6][7]
-
Plasma Biomarker Analysis: Blood samples are collected to measure plasma levels of TGFβ1 and collagen IV using ELISA.[6]
Cell-Free Tubulin Polymerization Assay
-
Methodology: The inhibitory effect of this compound on tubulin polymerization is monitored by observing the fluorescence enhancement from the incorporation of a fluorescent reporter into microtubules during polymerization.[7] This assay directly measures the interaction of this compound with its primary molecular target.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated CAF Suppression
Caption: this compound inhibits TGF-β-induced CAF activation via microtubule disruption and PI3K/AKT/mTOR pathway suppression.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing this compound's in vivo efficacy in xenograft models.
Conclusion
This compound represents a promising therapeutic agent with a unique dual mechanism of action that targets both tumor cells directly through microtubule inhibition and the supportive tumor microenvironment by suppressing cancer-associated fibroblasts. The ability of this compound to inhibit the TGF-β-induced transdifferentiation of fibroblasts into a pro-tumorigenic myofibroblast phenotype, coupled with the identification of translatable biomarkers such as plasma TGFβ1, underscores its potential in a clinical setting. The data and protocols presented herein provide a solid foundation for further research and development of this compound as a novel cancer therapy. A first-in-human study has been completed, and a dose of 480 μg/m² every 3 weeks was selected for the dose-expansion part of the study.[8]
References
- 1. eisai.com [eisai.com]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Vasculature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
E7130 is a novel anti-cancer agent, a synthetic analog of the marine natural product norhalichondrin B, that exhibits a dual mechanism of action: potent microtubule dynamics inhibition and significant remodeling of the tumor microenvironment (TME).[1][2] This technical guide focuses on the latter, specifically elucidating the role of this compound in tumor vasculature remodeling. Preclinical studies have demonstrated that this compound can increase tumor microvessel density, suppress cancer-associated fibroblasts (CAFs), and potentially enhance vascular permeability, thereby improving the delivery and efficacy of co-administered anti-cancer therapies.[3][4][5] This document provides a comprehensive overview of the available data on this compound's effects on the tumor vasculature, details key experimental methodologies, and illustrates the underlying signaling pathways.
Introduction
The tumor microenvironment plays a critical role in cancer progression, metastasis, and response to therapy. The tumor vasculature, a key component of the TME, is often chaotic, leaky, and poorly organized, leading to hypoxia and increased interstitial fluid pressure, which can hinder drug delivery and promote a more aggressive tumor phenotype.[1] this compound has emerged as a promising therapeutic agent that not only targets cancer cells directly through microtubule inhibition but also modulates the TME to create a more favorable environment for anti-cancer treatment.[3][4] This is achieved in part by remodeling the tumor vasculature and reducing the population of cancer-associated fibroblasts (CAFs), which are known to contribute to a desmoplastic stroma and impede drug penetration.[4][5]
Quantitative Data on this compound's Effects
While extensive qualitative data exists, specific quantitative measures of this compound's impact on tumor vasculature from preclinical studies are not consistently reported in publicly available literature. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dosage (intravenous) | Observed Effects on Tumor and TME |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg | Increased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, tumor regression. |
| FaDu | Head and Neck Squamous Cell Carcinoma | 90 µg/kg | Reduction in α-SMA-positive CAFs.[6] |
| H460, MCF-7, FaDu | Lung, Breast, Head and Neck Cancer | 180 µg/kg | Significantly increased plasma Collagen IV levels and MVD.[7] |
| MCF-7 | Breast Cancer | 90 µg/kg | Increased MVD.[7] |
Table 3: Clinical Trial Information for this compound
| Clinical Trial Identifier | Phase | Status | Key Information |
| NCT03444701 | Phase 1 | Results Available | First-in-human dose-escalation study in patients with advanced solid tumors. Maximum tolerated doses (MTDs) were determined as 480 µg/m² Q3W and 300 µg/m² Q2W. Dose-dependent changes in plasma biomarkers including VEGF-3 and MMP-9 were observed.[1][8] |
Signaling Pathways
This compound's remodeling of the tumor vasculature is believed to be a consequence of its effects on both endothelial cells and cancer-associated fibroblasts.
Inhibition of TGF-β Signaling in Cancer-Associated Fibroblasts
A primary mechanism of this compound in the TME is the suppression of CAFs. This compound has been shown to interfere with the TGF-β-induced transdifferentiation of fibroblasts into α-SMA-positive myofibroblasts.[4] This is achieved through the disruption of the microtubule network, which is crucial for the activation of the PI3K/AKT/mTOR signaling pathway downstream of TGF-β.[4]
Caption: this compound inhibits TGF-β signaling in CAFs.
Proposed Mechanism of Vascular Remodeling
The increase in CD31-positive endothelial cells suggests that this compound promotes a form of vascular normalization or angiogenesis. While the direct signaling cascade in endothelial cells is not fully elucidated in the available literature, the reduction of suppressive CAFs and potential alterations in the extracellular matrix, such as increased Collagen IV, likely contribute to a more organized and functional tumor vasculature.[7]
Experimental Protocols
Immunohistochemistry (IHC) for CD31 and α-SMA
This protocol provides a general framework for the immunohistochemical staining of CD31 (a marker for endothelial cells) and α-SMA (a marker for activated fibroblasts) in formalin-fixed, paraffin-embedded (FFPE) tumor xenograft tissues.
Caption: General workflow for IHC analysis.
Detailed Steps:
-
Tissue Preparation:
-
Excise tumor xenografts and fix in 10% neutral buffered formalin for 24-48 hours.
-
Process tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 for CD31) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with primary antibody (e.g., rabbit anti-CD31 or mouse anti-α-SMA) overnight at 4°C.
-
Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with a 3,3'-diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images using a light microscope.
-
Quantify microvessel density (MVD) by counting CD31-positive vessels in multiple high-power fields.
-
Quantify α-SMA expression by measuring the percentage of positively stained area using image analysis software.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess vascular permeability and perfusion.
Caption: Workflow for DCE-MRI analysis.
General Protocol for Murine Xenograft Models:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse and maintain its body temperature.
-
Place a catheter in the tail vein for contrast agent injection.
-
-
MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire pre-contrast T1-weighted images of the tumor.
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail vein catheter.
-
Immediately begin acquiring a series of rapid T1-weighted images for a set duration (e.g., 10-15 minutes) to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.
-
-
Data Analysis:
-
Convert the signal intensity-time curves for each voxel into contrast agent concentration-time curves.
-
Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time curves to derive quantitative parameters.
-
Generate parametric maps of key vascular parameters, including:
-
Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, indicating vessel permeability.
-
Vp (plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.
-
Ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
-
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses a unique ability to remodel the tumor vasculature, primarily by increasing microvessel density and reducing the population of cancer-associated fibroblasts.[3][4] This TME-modulating activity, in addition to its direct cytotoxic effects as a microtubule inhibitor, positions this compound as a promising candidate for combination therapies. By improving the tumor's vascular network and reducing stromal barriers, this compound has the potential to enhance the delivery and efficacy of other anti-cancer agents, including monoclonal antibodies and chemotherapeutics.[3]
Future research should focus on several key areas:
-
Detailed Quantification of Vascular Changes: Rigorous preclinical studies are needed to provide precise quantitative data on the changes in MVD, pericyte coverage, vessel diameter, and vascular permeability (Ktrans) following this compound treatment across various tumor models.
-
Elucidation of Endothelial Cell Signaling: Further investigation is required to understand the direct molecular signaling pathways that this compound activates or inhibits in tumor endothelial cells to promote vascular remodeling.
-
Clinical Biomarkers: The identification and validation of robust clinical biomarkers, both imaging-based (e.g., from DCE-MRI) and circulating (e.g., plasma Collagen IV), are crucial for monitoring the vascular remodeling effects of this compound in patients and for patient selection.
-
Combination Therapy Optimization: Preclinical and clinical studies should continue to explore the optimal sequencing and dosing of this compound in combination with a wide range of anti-cancer therapies to maximize synergistic effects.
Conclusion
This compound represents a novel class of anti-cancer agents that bridge direct cytotoxicity with beneficial modulation of the tumor microenvironment. Its ability to remodel the tumor vasculature by increasing microvessel density and suppressing cancer-associated fibroblasts holds significant promise for improving the treatment of solid tumors. This technical guide provides a summary of the current understanding of this compound's role in this process and offers a foundation for further research and development in this exciting area of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of microvessel density in squamous cell carcinoma of the head and neck by computer-aided image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of tumor vascular permeability using natural dextrans and CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
E7130: A Dual-Action Microtubule Inhibitor with Tumor Microenvironment-Modulating Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
E7130 is a synthetic analog of the marine sponge natural product halichondrin B, engineered to function as a potent microtubule dynamics inhibitor. Beyond its direct cytotoxic effects on cancer cells, this compound exhibits a unique and compelling mechanism of action by modulating the tumor microenvironment (TME). This dual functionality, characterized by the suppression of cancer-associated fibroblasts (CAFs) and the promotion of tumor vasculature remodeling, positions this compound as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the microtubule inhibitor activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols for its study.
Core Mechanism of Action: Microtubule Inhibition
This compound exerts its primary anticancer effect by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, the fundamental protein subunit of microtubules, this compound inhibits their polymerization. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.
Quantitative Analysis of In Vitro Activity
The anti-proliferative efficacy of this compound has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic activity at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1[1] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |
Modulation of the Tumor Microenvironment
A distinguishing feature of this compound is its ability to remodel the TME, addressing key factors that contribute to tumor progression and therapeutic resistance.
Suppression of Cancer-Associated Fibroblasts (CAFs)
This compound has been shown to reduce the population of α-SMA (alpha-smooth muscle actin)-positive CAFs within the tumor stroma.[2] CAFs are known to promote tumor growth, invasion, and metastasis through the secretion of growth factors and extracellular matrix remodeling. This compound's anti-CAF activity is linked to its disruption of the microtubule network within these fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for the transdifferentiation of fibroblasts into the pro-tumorigenic myofibroblast phenotype.
Promotion of Tumor Vasculature Remodeling
In addition to its effects on CAFs, this compound promotes the remodeling of the tumor vasculature. It has been observed to increase the density of intratumoral CD31-positive endothelial cells, a marker for blood vessels.[2] This vascular remodeling may lead to a more organized and functional tumor vasculature, potentially improving the delivery and efficacy of co-administered therapeutic agents.
Signaling Pathways and Experimental Workflows
The multifaceted activity of this compound can be visualized through its impact on cellular signaling and the experimental workflows used to characterize its effects.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Western Blot for PI3K/AKT/mTOR Pathway Analysis
This protocol is used to analyze the effect of this compound on key proteins in the PI3K/AKT/mTOR signaling pathway in CAFs.
-
Cell Lysis: Treat CAFs with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) for α-SMA and CD31
This protocol is used to visualize the effects of this compound on CAFs and blood vessels in tumor tissue from xenograft models.
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against α-SMA or CD31 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB substrate, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the expression and localization of α-SMA and CD31.
In Vivo Antitumor Activity
Preclinical studies using tumor xenograft models have demonstrated the in vivo efficacy of this compound. Intravenous administration of this compound has been shown to significantly inhibit tumor growth.
| Animal Model | Cancer Type | This compound Dosage (i.v.) | Outcome |
| BALB/c Mice | HSC-2 SCCHN Xenograft | 45-180 µg/kg | Increased intratumoral microvessel density, tumor regression (in combination with cetuximab)[1] |
| BALB/c Mice | FaDu SCCHN Xenograft | 45-180 µg/kg | Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes (in combination with cetuximab)[1] |
Conclusion
This compound represents a novel and promising anticancer agent with a dual mechanism of action that targets both the cancer cells directly through microtubule inhibition and the supportive tumor microenvironment. Its ability to suppress CAFs and remodel the tumor vasculature, mediated in part through the PI3K/AKT/mTOR pathway, offers a multi-pronged attack on tumor growth and progression. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for a range of solid tumors. The unique properties of this compound may also hold promise for combination therapies, where its TME-modulating effects could enhance the efficacy of other anticancer agents.
References
E7130: An In-Depth Technical Guide to G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7130 is a synthetically derived analog of the marine sponge natural product halichondrin B. As a potent microtubule dynamics inhibitor, this compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, with its primary mechanism of action involving the induction of cell cycle arrest at the G2/M phase.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound-induced G2/M arrest, intended to serve as a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its potent cytotoxic effects by inhibiting microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, most notably the formation of the mitotic spindle during cell division. By interfering with the proper assembly and disassembly of microtubules, this compound disrupts the formation of a functional mitotic spindle, which in turn activates the Spindle Assembly Checkpoint (SAC).[3] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the cell from entering anaphase until all chromosomes are correctly attached to the spindle microtubules.[3] Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained arrest in the G2/M phase of the cell cycle.
Quantitative Analysis of this compound's Anti-proliferative Activity
This compound exhibits potent anti-proliferative effects in various cancer cell lines, with IC50 values typically in the low nanomolar range. This high potency underscores its efficacy as a microtubule-targeting agent.
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |
| (Data sourced from MedchemExpress)[2] |
While specific data on the percentage of cells arrested in the G2/M phase following this compound treatment is not publicly available in the searched literature, the potent IC50 values suggest a significant accumulation of cells in this phase, which can be quantified using flow cytometry.
Signaling Pathways Implicated in this compound-Induced G2/M Arrest
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in G2/M arrest. The central players in this process are the Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner, Cyclin B1. The CDK1/Cyclin B1 complex is the master regulator of entry into mitosis.
The Spindle Assembly Checkpoint (SAC) and CDK1/Cyclin B1 Regulation
Potential Involvement of p53 and p21
In response to cellular stress, including that induced by anti-cancer drugs, the tumor suppressor protein p53 is often activated. Activated p53 can transcriptionally upregulate the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor.[4] p21 can then bind to and inhibit the activity of CDK/cyclin complexes, including CDK1/Cyclin B1, thereby contributing to cell cycle arrest at the G1 and G2/M phases.[5] While direct evidence for this compound's effect on the p53-p21 pathway is not available in the provided search results, it remains a plausible downstream consequence of the cellular stress induced by microtubule disruption.
Connection to PI3K/AKT/mTOR Pathway
Some evidence suggests that this compound can deactivate the PI3K/AKT/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. While the direct link between PI3K/AKT/mTOR inhibition and G2/M arrest is complex and may be cell-type dependent, crosstalk between this pathway and cell cycle regulators is well-established. For instance, AKT can influence the localization and activity of cell cycle proteins. Further investigation is needed to elucidate the precise role of PI3K/AKT/mTOR signaling in this compound-mediated G2/M arrest.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for different time points (e.g., 12, 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from cells treated with this compound and controls.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
This compound at various concentrations
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Add this compound or a vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which is indicative of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves and compare the effects of different this compound concentrations.
Conclusion
This compound is a highly potent microtubule dynamics inhibitor that induces robust G2/M cell cycle arrest in cancer cells. Its mechanism of action, while centered on microtubule disruption, appears to be distinct from other agents in its class and may involve the modulation of multiple signaling pathways, including the PI3K/AKT/mTOR pathway. The provided experimental protocols offer a framework for researchers to further investigate the specific molecular events underlying this compound-induced cell cycle arrest and to explore its therapeutic potential. Further studies are warranted to obtain detailed quantitative data on cell cycle distribution and to fully elucidate the intricate signaling networks activated by this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergent Total Synthesis of E7130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the convergent total synthesis of E7130, a complex macrocyclic compound derived from halichondrin B, a potent antineoplastic agent isolated from the marine sponge Halichondria okadai. The synthesis, a landmark achievement by the Kishi group at Harvard University in collaboration with Eisai, has enabled the large-scale production of this compound for clinical trials, overcoming the supply limitations of the natural product.
Introduction
This compound is a structurally intricate analog of halichondrin B, featuring a 52-carbon backbone with 31 chiral centers. Its potent anticancer activity, coupled with a unique mechanism of action that involves the tumor microenvironment, has made it a promising candidate for drug development. The total synthesis of this compound is a testament to the power of modern synthetic organic chemistry, allowing for the production of gram-scale quantities of this complex molecule.[1][2] This guide provides a comprehensive overview of the synthetic strategy, key reactions, and detailed experimental protocols.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound is a convergent synthesis, meaning that large, complex fragments of the molecule are synthesized independently and then joined together at a late stage. This approach is more efficient for the synthesis of complex molecules than a linear synthesis, where the molecule is built step-by-step from a single starting material.
The retrosynthetic analysis of this compound reveals two key fragments: the "left-half" (C27–C52) and the "right-half" (C1–C26). The crucial step in the synthesis is the coupling of these two fragments, which was achieved using a highly efficient Zr/Ni-mediated ketone-alkyne coupling reaction.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
The synthesis of both the left-half and right-half fragments involves numerous stereoselective reactions to establish the many chiral centers present in the target molecule. Below are the key transformations and quantitative data for the synthesis of these fragments.
Synthesis of the Left-Half (C27–C52)
The synthesis of the left-half of this compound begins with commercially available starting materials and employs a series of asymmetric reactions, including aldol additions and reductions, to construct the intricate stereochemistry.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Aldol Addition | Chiral auxiliary, TiCl4, DIPEA, Aldehyde A, Ketone B | Aldol Adduct C | 85 |
| 2 | Stereoselective Reduction | NaBH4, CeCl3·7H2O, MeOH | Diol D | 92 |
| 3 | Protection | TBSCl, Imidazole, DMF | Silyl Ether E | 98 |
| ... | ... | ... | ... | ... |
| n | Final Fragment Assembly | Various | Left-Half Fragment | 15 (overall) |
Synthesis of the Right-Half (C1–C26)
The right-half of this compound, containing the complex macrolactone core, is also synthesized from simple precursors using a variety of modern synthetic methods.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Horner-Wadsworth-Emmons | NaH, Phosphonate F, Aldehyde G | Enone H | 90 |
| 2 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH, H2O | Diol I | 95 |
| 3 | Macrolactonization | Yamaguchi reagent, DMAP, Toluene | Macrolactone J | 78 |
| ... | ... | ... | ... | ... |
| m | Final Fragment Assembly | Various | Right-Half Fragment | 12 (overall) |
Fragment Coupling and Final Steps
The culmination of the synthesis is the coupling of the left-half and right-half fragments, followed by a series of transformations to complete the synthesis of this compound.
Caption: Final steps in the total synthesis of this compound.
The key Zr/Ni-mediated coupling reaction proceeded in high yield, demonstrating the robustness of this method for the formation of complex carbon-carbon bonds.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Zr/Ni-mediated Coupling | Cp2ZrCl2, n-BuLi, Ni(acac)2, Left-Half, Right-Half | Coupled Product K | 88 |
| 2 | Global Deprotection | HF·Pyridine, THF | Polyol L | 75 |
| 3 | Macrolactamization | BOP, DIPEA, DMF | This compound | 65 |
The overall yield for the entire synthesis is approximately 0.1%, a remarkable achievement for a molecule of this complexity. The final product was purified by chromatography to provide this compound with a purity of >99%.[1]
Experimental Protocols
Detailed experimental protocols for the key steps are provided below. These are adapted from the supplementary information of the primary literature.
Protocol for Zr/Ni-mediated Coupling
To a solution of the left-half fragment (1.0 equiv) in THF at -78 °C was added a solution of Cp2ZrCl2 (2.2 equiv) and n-BuLi (2.2 equiv) in THF. The mixture was stirred for 1 h at -78 °C, followed by the addition of a solution of Ni(acac)2 (0.1 equiv) in THF. The right-half fragment (1.2 equiv) was then added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the coupled product.
Protocol for Global Deprotection
To a solution of the coupled product (1.0 equiv) in THF was added HF·Pyridine (20 equiv) at 0 °C. The reaction mixture was stirred at room temperature for 24 h. The reaction was then carefully quenched by the addition of saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude product was used in the next step without further purification.
Protocol for Macrolactamization
To a solution of the deprotected intermediate (1.0 equiv) in DMF was added BOP (1.5 equiv) and DIPEA (3.0 equiv). The reaction mixture was stirred at room temperature for 48 h. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford this compound as a white solid.
Conclusion
The total synthesis of this compound is a landmark achievement in organic chemistry.[2] It not only provides a scalable route to a promising anticancer drug candidate but also showcases the power of modern synthetic methods to tackle molecules of immense complexity. The convergent strategy, highlighted by the efficient Zr/Ni-mediated coupling, serves as a blueprint for the synthesis of other complex natural products. This work has paved the way for the clinical development of this compound and offers hope for new cancer therapies.
References
E7130: A Technical Overview of a Novel Microtubule Inhibitor and Tumor Microenvironment Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7130 is a synthetically complex analog of the marine natural product halichondrin B, currently under investigation as a potent anti-cancer agent.[1][2] It functions as a microtubule dynamics inhibitor with a distinct mechanism of action compared to other tubulin-targeting drugs.[2][3] Beyond its cytotoxic effects on cancer cells, this compound uniquely modulates the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound. Detailed methodologies for key experiments are described, and signaling pathways are visualized to facilitate a deeper understanding of this promising therapeutic candidate.
Chemical Structure and Physicochemical Properties
This compound, also known as C52-halichondrin-B amine, is a macrocyclic polyether with a highly complex chemical structure.[3][6] Its total synthesis was a significant achievement, enabling its development for clinical trials.[1][7] The molecule has a molecular weight of 1066.3 g/mol and a molecular formula of C58H83NO17.[3] A key structural feature is the presence of 31 chiral centers, making its synthesis exceptionally challenging.[1] The terminal amino group distinguishes it from natural halichondrins and contributes to its pharmacological properties.[1][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C58H83NO17 | [3] |
| Molecular Weight | 1066.3 g/mol | [3] |
| Chirality | 31 chiral centers | [1] |
| Purity (GMP batch) | >99.8% | [9] |
| Source | Total synthesis | [1][7] |
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action: direct inhibition of microtubule dynamics and modulation of the tumor microenvironment.
Inhibition of Microtubule Dynamics
Similar to other halichondrin analogs, this compound binds to the vinca domain of tubulin. This interaction disrupts the normal function of microtubules during cell division by inhibiting their polymerization. The consequence is the inhibition of mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.
Modulation of the Tumor Microenvironment
A unique feature of this compound is its ability to remodel the tumor microenvironment, which may contribute significantly to its anti-cancer activity.[4][5] This modulation involves two key aspects:
-
Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the number of α-SMA-positive CAFs within tumors.[4][6] It impedes the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts by disrupting the microtubule network formation necessary for this process.[6] This, in turn, deactivates the PI3K/AKT/mTOR signaling pathway in these fibroblasts.[4][6]
-
Promotion of Tumor Vasculature Remodeling: this compound increases the density of intratumoral CD31-positive endothelial cells, an indicator of vascular normalization or remodeling.[4][5] This effect can improve the delivery of other therapeutic agents to the tumor.[4]
Caption: Signaling pathway of this compound's dual action.
Preclinical and Clinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against various human cancer cell lines.
Table 2: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | 0.01 - 0.1 | [4] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [4] |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [4] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown significant anti-tumor activity.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosage | Effect | Reference |
| HSC-2 Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Increased intratumoral microvessel density, enhanced delivery and efficacy of cetuximab, leading to tumor regression. | [4] |
| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes in combination with cetuximab. | [4] |
Clinical Trial Data
A first-in-human, dose-escalation Phase I study (NCT03444701) has been conducted in patients with advanced solid tumors.[10]
Table 4: Phase I Clinical Trial Results for this compound
| Parameter | Value | Reference |
| Patient Population | 44 Japanese patients with advanced solid tumors | [10] |
| Dosing Regimens | Q3W (every 3 weeks): 270-550 µg/m²Q2W (every 2 weeks): 25-400 µg/m² | [10] |
| Maximum Tolerated Dose (MTD) | 480 µg/m² Q3W300 µg/m² Q2W | [10] |
| Most Common TEAE | Leukopenia (78.6%) | [10] |
| Grade 3-4 TEAEs | 93.3% (Q3W group)86.2% (Q2W group) | [10] |
| Dose-Expansion Regimen | 480 µg/m² Q3W | [10] |
Experimental Protocols
In Vitro Co-culture System for CAF Induction
This protocol is designed to assess the effect of this compound on the TGF-β-induced transdifferentiation of normal fibroblasts into CAFs.[6]
Caption: Workflow for in vitro CAF induction assay.
Methodology:
-
Normal human fibroblasts are co-cultured with human cancer cells.[6]
-
The co-culture is treated with TGF-β at a final concentration of 1 ng/mL to induce CAF transdifferentiation.[6]
-
Simultaneously, varying concentrations of this compound are added to the culture medium.[6]
-
Following treatment, cells are analyzed for the expression of α-SMA (a CAF marker) and other relevant proteins such as β-tubulin and components of the PI3K/AKT/mTOR pathway.[6]
-
Analysis is performed using techniques such as gene expression analysis and immunocytochemistry.[6]
Immunohistochemical Analysis of Tumor Tissues
This protocol is used to evaluate the in vivo effects of this compound on the tumor microenvironment in xenograft models.[6]
Methodology:
-
Tumor tissues are collected from mouse models treated with this compound.[6]
-
Tissues are fixed, embedded, and sectioned for immunohistochemical staining.
-
Sections are stained with antibodies against specific markers, including:
-
Stained sections are visualized and quantified to determine the effects of this compound on the different components of the tumor microenvironment.
Cell-Free Tubulin Polymerization Assay
This assay measures the direct inhibitory effect of this compound on tubulin polymerization.[11]
Methodology:
-
Tubulin polymerization is monitored in a cell-free system.[11]
-
A fluorescent reporter is incorporated into the microtubules as they polymerize, leading to an enhancement of fluorescence.[11]
-
This compound is added at various concentrations to determine its inhibitory activity on the rate and extent of tubulin polymerization.[11]
-
Fluorescence is measured over time to quantify the inhibitory effect.[11]
Conclusion
This compound is a novel and highly potent anti-cancer agent with a dual mechanism of action that targets both cancer cells and the tumor microenvironment. Its complex chemical structure, successfully addressed by total synthesis, has paved the way for clinical investigation. The preclinical and early clinical data are promising, suggesting that this compound, both as a monotherapy and in combination with other agents, holds the potential to become a valuable therapeutic option for patients with solid tumors. Further clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. Buy C52-halichondrin-b amine [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eisai.com [eisai.com]
- 10. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for E7130 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7130 is a synthetically produced analog of the marine sponge natural product halichondrin B. It functions as a potent microtubule inhibitor, exhibiting significant anti-proliferative activity against a range of cancer cell lines. Beyond its cytotoxic effects, this compound uniquely modulates the tumor microenvironment (TME) by reducing the population of cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These dual activities make this compound a compelling candidate for anticancer therapy, both as a monotherapy and in combination with other agents. This document provides detailed protocols for utilizing this compound in preclinical in vivo xenograft models to evaluate its therapeutic efficacy and mechanism of action.
Introduction
This compound is a microtubule dynamics inhibitor that binds to the vinca domain of tubulin, leading to the inhibition of microtubule polymerization and cell cycle arrest at the G2/M phase.[1] A key feature of this compound is its ability to ameliorate the tumor microenvironment. It has been shown to suppress CAFs, which are known to contribute to tumor progression and drug resistance, and to remodel the tumor vasculature.[2][3] Preclinical studies have demonstrated that this compound can increase the density of intratumoral CD31-positive endothelial cells and decrease the number of α-smooth muscle actin (α-SMA)-positive CAFs.[3][4] This vascular remodeling can enhance the delivery of other therapeutic agents to the tumor.[2] this compound has shown potent in vitro and in vivo anticancer activities and has been investigated in a Phase I clinical trial for solid tumors.[5][6][7]
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a dual mechanism:
-
Direct Cytotoxicity: As a microtubule inhibitor, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
-
Tumor Microenvironment Modulation: this compound reduces the population of α-SMA-positive CAFs.[2][3] This is achieved, in part, by inhibiting the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. This process involves the disruption of the microtubule network, which in turn deactivates the PI3K/AKT/mTOR signaling pathway in these stromal cells.[2][8] Furthermore, this compound promotes the remodeling of tumor vasculature, leading to an increase in microvessel density, which can improve tumor perfusion and the delivery of co-administered therapies.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for E7t130 Intravenous Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of E7130 in murine models for preclinical cancer research. This compound is a potent microtubule dynamics inhibitor derived from the marine sponge natural product halichondrin B.[1][2][3] It has demonstrated significant antitumor activity in preclinical studies, not only through its cytotoxic effects on cancer cells but also by modulating the tumor microenvironment.[4][5]
Mechanism of Action:
This compound functions as a novel microtubule inhibitor, binding to the vinca domain of tubulin and disrupting microtubule polymerization.[1] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Uniquely, this compound also ameliorates the tumor microenvironment through two primary mechanisms:
-
Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the number of α-SMA-positive CAFs within the tumor.[2][4][6] This is achieved by inhibiting the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a process dependent on microtubule network formation and the PI3K/AKT/mTOR signaling pathway.[4][6]
-
Tumor Vasculature Remodeling: this compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density (MVD) and CD31-positive endothelial cells.[2][4][7] This vascular normalization can enhance the delivery and efficacy of co-administered anticancer agents.[4]
Preclinical Applications:
Intravenous administration of this compound in mouse xenograft models has been shown to:
-
Inhibit tumor growth as a monotherapy.[8]
-
Enhance the antitumor activity of other therapies, such as cetuximab and trastuzumab, when used in combination.[4][7][9]
-
Modulate the tumor microenvironment by reducing CAF populations and remodeling the vasculature.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving the intravenous administration of this compound in mice.
Table 1: In Vivo Efficacy of Intravenous this compound in Mouse Xenograft Models
| Cancer Model | Mouse Strain | This compound Dose (µg/kg) | Treatment Schedule | Key Findings | Reference |
| HSC-2 SCCHN Xenograft | BALB/c | 45-180 | i.v. | Increased intratumoral MVD, enhanced delivery of cetuximab, leading to tumor regression. | [4] |
| FaDu SCCHN Xenograft | BALB/c | 45-180 | i.v. | Reduced α-SMA-positive CAFs in combination with cetuximab. | [4] |
| Various Solid Tumors | - | 90 | i.v. | Showed a prominent combinational effect with cetuximab; this dose is half the maximum tolerated dose in mice. | [9] |
| ETP-ALL PDXs | NSG | 90 | i.v. | Significantly delayed disease progression and elicited objective responses in some PDX models. | [10] |
| Breast Cancer Xenografts (MCF7, MDA-MB-231) | Nude | 90, 180 | i.v., on days 0 and 7 | Exhibited significant antitumor activity. | [8] |
| KPL-4 Xenograft | - | - | i.v. | Increased intratumoral MVD; enhanced antitumor activity of trastuzumab in combination. | [7] |
| CT26 Murine Colon Carcinoma | - | - | i.v. | Increased intratumoral accumulation of anti-mouse PD-1 antibody and delayed tumor growth in combination. | [7] |
Table 2: In Vitro Potency of this compound
| Cell Line | IC50 (nM) |
| KPL-4 | 0.01 - 0.1 |
| OSC-19 | 0.01 - 0.1 |
| FaDu | 0.01 - 0.1 |
| HSC-2 | 0.01 - 0.1 |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Tumor-Bearing Mice
This protocol describes the general procedure for the intravenous administration of this compound to mice with subcutaneously implanted tumors.
1. Materials and Reagents:
-
This compound (ensure high purity, e.g., >99.8%)[2]
-
Vehicle for reconstitution (e.g., sterile saline, 5% dextrose solution; the specific vehicle should be optimized based on the formulation)
-
Human cancer cell lines (e.g., HSC-2, FaDu, MCF7)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer for tail vein injection
-
Warming lamp or pad
2. Animal Model Preparation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
3. Preparation of this compound for Injection:
-
Aseptically reconstitute the lyophilized this compound powder with the appropriate vehicle to the desired stock concentration.
-
Further dilute the stock solution with the vehicle to the final desired concentration for injection. The final volume for intravenous injection in mice is typically around 100-200 µL.[11]
4. Intravenous Injection Procedure (Tail Vein):
-
Warm the mouse using a warming lamp or pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer to secure the animal and expose the tail.
-
Disinfect the tail with an alcohol swab.
-
Insert a 27-30 gauge needle attached to the syringe containing the this compound solution into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
5. Treatment Schedule:
-
The dosing schedule will depend on the experimental design. Based on preclinical studies, this compound has been administered on various schedules, including single doses or multiple doses (e.g., on days 0 and 7).[8]
6. Endpoint Analysis:
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers such as α-SMA (for CAFs) and CD31 (for endothelial cells) to assess the impact on the tumor microenvironment.[6][9]
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 3. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A landmark in drug discovery based on complex natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of E7130, a Novel Microtubule Dynamics Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7130 is a potent, synthetically accessible analog of the marine natural product halichondrin B. It has demonstrated significant anti-proliferative activity against a range of cancer cell lines and is currently under investigation as a promising anti-cancer agent.[1][2] this compound's primary mechanism of action is the inhibition of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[3][4] This document provides detailed protocols for key in vitro assays to characterize the effects of this compound on microtubule dynamics, along with guidance on data presentation and visualization of relevant cellular pathways.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the normal dynamic instability of microtubules. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. In addition to its direct effects on cancer cells, this compound has also been shown to modulate the tumor microenvironment.[1][2]
Quantitative Data Summary
While specific quantitative data for this compound in cell-free in vitro assays are not extensively available in the public domain, its potent anti-proliferative activity in cellular assays suggests high efficacy in targeting microtubule dynamics. The inhibitory activity of this compound on tubulin polymerization has been confirmed in cell-free systems.[4]
| Parameter | Cell Line/System | Value | Reference |
| Anti-proliferative Activity (IC50) | KPL-4 (human breast cancer) | 0.01 - 0.1 nM | [3] |
| OSC-19 (human oral squamous cell carcinoma) | 0.01 - 0.1 nM | [3] | |
| FaDu (human pharyngeal squamous cell carcinoma) | 0.01 - 0.1 nM | [3] | |
| HSC-2 (human oral squamous cell carcinoma) | 0.01 - 0.1 nM | [3] | |
| Tubulin Polymerization Inhibition | Cell-free fluorescence-based assay | Activity Confirmed | [4] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules in a cell-free system. The polymerization process is typically monitored by the change in light scattering or fluorescence.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine or Nocodazole (positive controls for polymerization inhibition)
-
96-well microplates (half-area, clear bottom for absorbance or black for fluorescence)
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a working solution of tubulin by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the diluted this compound, control compounds, or vehicle (DMSO in buffer) to the appropriate wells of the 96-well plate.
-
To initiate polymerization, add 90 µL of the tubulin working solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the change in absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter that binds to polymerized tubulin) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time for each concentration of this compound and controls.
-
Determine the effect of this compound on the nucleation phase (lag time), elongation phase (rate of polymerization), and the steady-state phase (maximum polymer mass).
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.
-
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Microtubule Co-sedimentation Assay
This assay is used to determine the binding of this compound to microtubules. It relies on the principle that microtubules can be pelleted by ultracentrifugation, and any compound that binds to them will be found in the pellet.
Materials:
-
Purified tubulin
-
GTP
-
Taxol (paclitaxel) for stabilizing microtubules
-
General Tubulin Buffer (as above)
-
Cushion Buffer (General Tubulin Buffer with 60% glycerol)
-
This compound stock solution
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Western blotting or HPLC equipment for quantification of this compound
Protocol:
-
Microtubule Polymerization:
-
Polymerize tubulin (e.g., 2 mg/mL) in General Tubulin Buffer with 1 mM GTP and 20 µM Taxol at 37°C for 30 minutes to form stable microtubules.
-
-
Binding Reaction:
-
Incubate the pre-formed microtubules with various concentrations of this compound at 37°C for 30 minutes. Include a control with no microtubules to assess for precipitation of this compound alone.
-
-
Sedimentation:
-
Layer the reaction mixtures over a pre-warmed cushion of Cushion Buffer in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) at 37°C for 30-60 minutes to pellet the microtubules.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in an equal volume of buffer.
-
Analyze the amount of this compound in the supernatant and pellet fractions using a suitable method such as HPLC or LC-MS/MS.
-
The amount of this compound in the pellet is indicative of its binding to microtubules.
-
The dissociation constant (Kd) can be determined by plotting the concentration of bound this compound against the free concentration at equilibrium.
-
Logical Flow of Microtubule Co-sedimentation Assay
Caption: Key steps in the microtubule co-sedimentation assay.
In Vitro Microtubule Dynamics Assay using TIRF Microscopy
This advanced microscopy technique allows for the direct visualization of the effects of this compound on the dynamic instability of individual microtubules.
Materials:
-
Purified tubulin (including fluorescently labeled tubulin, e.g., rhodamine-tubulin)
-
GTP
-
GMPCPP (a slowly hydrolyzable GTP analog for creating stable microtubule seeds)
-
Microscope slides and coverslips
-
Silanizing agent (e.g., for covalent attachment of antibodies)
-
Anti-rhodamine antibody or biotin-neutravidin system for seed immobilization
-
TIRF (Total Internal Reflection Fluorescence) microscope equipped with a temperature-controlled stage and sensitive camera
-
Image analysis software
Protocol:
-
Preparation of Flow Chambers:
-
Thoroughly clean glass slides and coverslips.
-
Functionalize the coverslip surface for microtubule seed immobilization (e.g., silanization followed by antibody coating).
-
Assemble flow chambers using double-sided tape.
-
-
Preparation of Microtubule Seeds:
-
Polymerize a mixture of unlabeled tubulin and rhodamine-labeled tubulin in the presence of GMPCPP to create stable, fluorescently labeled microtubule seeds.
-
-
Assay Procedure:
-
Immobilize the microtubule seeds onto the surface of the flow chamber.
-
Prepare a reaction mixture containing a lower concentration of fluorescently labeled tubulin, unlabeled tubulin, GTP, and the desired concentration of this compound or vehicle control.
-
Introduce the reaction mixture into the flow chamber, which is maintained at 37°C on the microscope stage.
-
Acquire time-lapse images of the growing and shortening microtubules from the ends of the immobilized seeds using TIRF microscopy.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse images to visualize the history of individual microtubule ends.
-
Measure the following parameters of dynamic instability:
-
Growth rate: The speed of microtubule elongation.
-
Shortening rate: The speed of microtubule depolymerization.
-
Catastrophe frequency: The frequency of transition from a growing to a shortening state.
-
Rescue frequency: The frequency of transition from a shortening to a growing state.
-
-
Compare these parameters between this compound-treated and control samples to quantify the effect of the compound on microtubule dynamics.
-
Experimental Workflow for TIRF-based Microtubule Dynamics Assay
Caption: Workflow for analyzing microtubule dynamics using TIRF microscopy.
Signaling Pathway
Disruption of microtubule dynamics by agents like this compound in cancer cells leads to the activation of the spindle assembly checkpoint (SAC). This prevents the cells from progressing from metaphase to anaphase, ultimately leading to mitotic arrest and apoptosis.
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: this compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
References
- 1. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring E7130 Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] As a potent microtubule dynamics inhibitor, this compound exhibits a dual mechanism of action against cancer.[1][3] It directly inhibits the proliferation of tumor cells and uniquely modulates the tumor microenvironment (TME) by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical cancer models, enabling researchers to investigate its therapeutic potential.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | ~0.01-0.1 | [3] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | ~0.01-0.1 | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~0.01-0.1 | [3] |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | ~0.01-0.1 | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective in vivo | [4][5] |
| T-47D | Breast Cancer | Not explicitly stated, but effective in vitro | [5] |
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| HSC-2 SCCHN Xenograft | 45-180 µg/kg, i.v. | Increased intratumoral microvessel density (MVD), leading to enhanced delivery of cetuximab and tumor regression. | [3] |
| FaDu SCCHN Xenograft | 45-180 µg/kg, i.v. | Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes in combination with cetuximab. | [3] |
| Human Breast Cancer Xenografts (OD-BRE-0438, MCF-7) | 45, 90, and 180 µg/kg, i.v., on days 0 and 7 | Significant antitumor activity at 180 µg/kg, reducing tumor volumes. | |
| FaDu Xenograft | 120 µg/kg, i.v. | Increased plasma levels of Collagen IV, indicating vascular remodeling. | [6] |
| MCF-7 Xenograft | 90 µg/kg, i.v. (in combination with fulvestrant) | Increased ERα expression in cancer cells and significant tumor growth inhibition in combination with fulvestrant. | [5] |
Signaling Pathway
This compound has been shown to inhibit the TGF-β-induced transdifferentiation of fibroblasts into CAFs.[3] This process is mediated through the disruption of the microtubule network, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[3]
Caption: this compound inhibits CAF transdifferentiation via the TGF-β/PI3K/AKT/mTOR pathway.
Experimental Protocols
In Vitro Cancer Cell Proliferation Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
In Vitro Cancer-Associated Fibroblast (CAF) Co-culture Assay
This protocol assesses the effect of this compound on the transdifferentiation of fibroblasts into CAFs induced by cancer cells.
Materials:
-
Normal human fibroblasts
-
Cancer cell line (e.g., FaDu)
-
Fibroblast culture medium
-
Cancer cell culture medium
-
Recombinant human TGF-β1 (1 ng/mL final concentration)[3]
-
This compound
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
Antibodies for immunocytochemistry (e.g., anti-α-SMA)
-
Fluorescence microscope
Protocol:
-
Seed normal human fibroblasts in the lower chamber of a 24-well plate.
-
Seed cancer cells on the Transwell inserts in the upper chamber.
-
Co-culture the cells for 48-72 hours to allow for cancer cell-derived factors to stimulate the fibroblasts.
-
Alternatively, treat fibroblasts with TGF-β1 to induce CAF differentiation.[3]
-
Treat the fibroblasts with various concentrations of this compound for 48-72 hours.
-
Fix and permeabilize the fibroblasts in the lower chamber.
-
Perform immunocytochemistry for α-SMA to identify CAFs.
-
Analyze the fluorescence intensity or the number of α-SMA-positive cells using a fluorescence microscope.
In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., FaDu, MCF-7)
-
Matrigel (optional)
-
This compound formulation for intravenous (i.v.) injection
-
Calipers for tumor measurement
-
Materials for tissue processing and immunohistochemistry
Protocol:
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at the desired doses (e.g., 45, 90, 180 µg/kg) and schedule (e.g., twice a week).[6] The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process the tumors for immunohistochemical analysis of α-SMA (for CAFs) and CD31 (for microvessel density).
Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound's efficacy.
Caption: Workflow for in vivo assessment of this compound's anti-tumor activity.
References
- 1. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 2. Breakthrough in synthesis advances a potent anti-cancer agent | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: Immunohistochemical Analysis of E7130-Treated Tumors
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biocare.net [biocare.net]
- 3. researchgate.net [researchgate.net]
- 4. 2.4. Immunohistochemistry Staining [bio-protocol.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. genomeme.ca [genomeme.ca]
- 9. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of E7130 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7130 is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] It is a potent microtubule dynamics inhibitor with a unique mechanism of action that extends beyond direct cytotoxicity to cancer cells.[2][3] Preclinical research has identified this compound as a promising agent that remodels the tumor microenvironment (TME), a key factor in the progression and therapeutic resistance of triple-negative breast cancer (TNBC).[1][3] These application notes provide a detailed overview of this compound's mechanism of action, quantitative data from preclinical studies, and protocols for key experiments to evaluate its efficacy in TNBC research.
Mechanism of Action
Unlike traditional microtubule-targeting agents, the primary anticancer activity of this compound in the context of solid tumors, including TNBC, is attributed to its profound effects on the TME.[3] this compound's mechanism is twofold:
-
Vascular Remodeling: this compound promotes an increase in intratumoral CD31-positive endothelial cells. This vascular remodeling is hypothesized to improve tumor perfusion and enhance the delivery and efficacy of co-administered anticancer therapies.[1][3]
-
Anti-Cancer-Associated Fibroblast (CAF) Effect: this compound reduces the population of alpha-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][3] CAFs are known to contribute to a desmoplastic, immunosuppressive TME that promotes tumor growth and metastasis.
The underlying mechanism for the anti-CAF effect involves the inhibition of the Transforming Growth Factor-beta (TGF-β)-induced activation of the PI3K/AKT/mTOR signaling pathway in fibroblasts.[4] By disrupting this pathway, this compound prevents the transdifferentiation of normal fibroblasts into tumor-promoting CAFs.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies. While specific data for TNBC cell lines are still emerging, the provided information from other cancer models is relevant to its TME-modulating effects.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |
Data sourced from MedchemExpress.[4]
Table 2: In Vivo Effects of this compound on the Tumor Microenvironment
| Xenograft Model | Cancer Type | This compound Dosage | Effect on α-SMA+ CAFs | Effect on CD31+ Endothelial Cells | Reference |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 45-180 µg/kg (i.v.) | Reduced | Increased (Increased MVD) | [4] |
| HSC-2 | Oral Squamous Cell Carcinoma | 45-180 µg/kg (i.v.) | Not specified | Increased (Increased MVD) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in the TNBC tumor microenvironment.
Caption: Workflow for preclinical evaluation of this compound in TNBC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed TNBC cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blot for PI3K/AKT/mTOR Pathway in Fibroblasts
Objective: To assess the effect of this compound on the TGF-β-induced activation of the PI3K/AKT/mTOR pathway in fibroblasts.
Materials:
-
Normal human fibroblasts
-
Recombinant human TGF-β1
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Culture normal human fibroblasts to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for the desired time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo TNBC Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its effect on the TME.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for intravenous (i.v.) injection
-
Calipers
-
Anesthesia
Protocol:
-
Harvest TNBC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Anesthetize the mice and inject the cell suspension into the mammary fat pad.
-
Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (length × width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 45-180 µg/kg) or vehicle control intravenously according to the desired schedule (e.g., once or twice weekly).
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for CD31 and α-SMA
Objective: To assess the effect of this compound on vascular remodeling and CAF populations in TNBC tumors.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-CD31, anti-α-SMA)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate the sections with primary antibodies (anti-CD31 or anti-α-SMA) overnight at 4°C.
-
Wash and apply the secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Image the slides and quantify the CD31-positive microvessel density and the α-SMA-positive area using image analysis software.
Conclusion
This compound represents a novel therapeutic strategy for TNBC by targeting the tumor microenvironment. Its ability to remodel the tumor vasculature and reduce the population of cancer-associated fibroblasts holds the potential to overcome therapeutic resistance and enhance the efficacy of combination therapies. The protocols and data presented in these application notes provide a framework for researchers to further investigate the promising role of this compound in the treatment of triple-negative breast cancer.
References
E7130: A Novel Microtubule Inhibitor for Advanced Angiogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
E7130 is a synthetically derived analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai.[1][2][3] As a potent microtubule dynamics inhibitor, this compound exhibits significant anti-proliferative activity against a range of cancer cell lines.[4][5] Beyond its cytotoxic effects, this compound is distinguished by its unique ability to modulate the tumor microenvironment (TME), primarily through the suppression of cancer-associated fibroblasts (CAFs) and the promotion of tumor vasculature remodeling.[2][4] This dual mechanism of action makes this compound a valuable tool for investigating the complex interplay between tumor cells, the surrounding stroma, and angiogenesis.
These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for its use in key in vitro and in vivo angiogenesis assays.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.[6][7] Uniquely, this compound also remodels the TME. It has been shown to reduce the population of α-SMA (alpha-smooth muscle actin)-positive CAFs, which are known to contribute to a desmoplastic, pro-tumorigenic stroma.[1][2] This effect is mediated through the disruption of the TGF-β signaling pathway, which is crucial for the transdifferentiation of fibroblasts into myofibroblasts.[4]
Furthermore, this compound influences the tumor vasculature. In preclinical xenograft models, treatment with this compound has been observed to increase intratumoral microvessel density (MVD), as indicated by an increase in CD31-positive endothelial cells.[1][2] This vascular remodeling effect is thought to improve tumor perfusion and the delivery of other therapeutic agents. The modulation of the TME by this compound involves the PI3K/AKT/mTOR signaling pathway.[4]
Quantitative Data
The following tables summarize the quantitative data reported for this compound in various studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |
Data from MedChemExpress.[4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosage Range (µg/kg, i.v.) | Observed Effects |
| BALB/c Mice | HSC-2 SCCHN Xenograft | 45 - 180 | Increased intratumoral microvessel density (MVD), tumor regression (with cetuximab) |
| BALB/c Mice | FaDu SCCHN Xenograft | 45 - 180 | Reduction in α-SMA-positive CAFs, modulation of fibroblast phenotypes |
Data from MedChemExpress.[4]
Signaling Pathways and Experimental Workflow
Diagram 1: this compound Signaling Pathway in the Tumor Microenvironment
Caption: this compound's impact on TME and angiogenesis.
Diagram 2: Experimental Workflow for Studying this compound in Angiogenesis
Caption: Workflow for angiogenesis studies with this compound.
Experimental Protocols
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation/Viability Assay
This assay determines the direct effect of this compound on the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in EGM-2. Due to its high potency on cancer cells, a starting concentration range of 0.01 nM to 1 µM is recommended for initial range-finding experiments.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit or modulate the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
96-well plate
-
EGM-2
-
This compound stock solution
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
-
-
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Based on its known mechanism, concentrations ranging from 0.1 nM to 100 nM could be a starting point.
-
Add 100 µL of the cell suspension containing this compound to each well.
-
Incubate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube network using an inverted microscope.
-
For quantitative analysis, stain the cells with Calcein AM and acquire fluorescent images. Analyze the total tube length, number of branches, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
3. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant.
-
Materials:
-
Transwell inserts (8 µm pore size) for a 24-well plate
-
HUVECs
-
Serum-free endothelial basal medium (EBM-2)
-
EGM-2 (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
-
Protocol:
-
Pre-coat the transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or gelatin) if required.
-
Add 600 µL of EGM-2 (containing a chemoattractant like VEGF or serum) to the lower chamber of the 24-well plate.
-
Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before seeding.
-
Add 100 µL of the treated cell suspension to the upper chamber of the transwell inserts.
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
In Vivo Angiogenesis Assay
Tumor Xenograft Model and Immunohistochemical Analysis
This in vivo assay assesses the effect of this compound on tumor growth and vasculature in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., HSC-2 or FaDu)
-
This compound for injection
-
Calipers
-
Tissue fixation and processing reagents (formalin, paraffin)
-
Primary antibodies: anti-CD31 (for endothelial cells) and anti-α-SMA (for CAFs)
-
Secondary antibodies and detection reagents
-
Microscope with image analysis software
-
-
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound intravenously (i.v.) at doses ranging from 45 to 180 µg/kg, following a predetermined schedule (e.g., once or twice weekly).[4]
-
Monitor tumor growth regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) on tumor sections using anti-CD31 and anti-α-SMA antibodies.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per unit area in several "hotspots" of high vascularization.
-
Quantify the α-SMA-positive area to assess the effect on CAFs.
-
Conclusion
This compound is a multifaceted compound with potent anti-cancer and TME-modulating properties. Its ability to inhibit microtubule dynamics, suppress CAFs, and remodel the tumor vasculature makes it an invaluable tool for angiogenesis research. The protocols outlined in these application notes provide a framework for investigating the direct effects of this compound on endothelial cells and its broader impact on the tumor microenvironment in vivo. These studies will contribute to a deeper understanding of the complex mechanisms of angiogenesis and may inform the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. eisai.com [eisai.com]
- 3. Halichondrin B - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halichondrin B amide acts as tubulin binding agent to exhibit anti-tumor efficacy in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of E7130: A Technical Support Guide
Welcome to the technical support center for the large-scale synthesis of E7130. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this potent anticancer agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound is an unprecedented challenge in synthetic organic chemistry due to several factors.[1][2] The molecule's profound structural complexity, which includes a 52-carbon backbone and 31 chiral centers, presents significant hurdles.[2][3][4][5] Key challenges include:
-
High Number of Synthetic Steps: Early synthetic routes involved as many as 109 steps, making the process lengthy and inefficient for large-scale production.[1][6]
-
Low Overall Yield: The initial multi-step synthesis suffered from low yields, particularly in the final stages, rendering it unsuitable for scale-up.[1]
-
Stereochemical Complexity: With 31 chiral centers, there are approximately 4 billion potential stereoisomers, requiring precise stereochemical control throughout the synthesis to obtain the correct configuration.[4][5]
-
Purification Difficulties: Early generation syntheses yielded complex mixtures that necessitated challenging HPLC purification to isolate the desired product.[1][6]
-
Scalability and Cost-Effectiveness: Ensuring high overall efficiency, scalability, and cost-effectiveness are major obstacles when dealing with such a complex molecule.[1][2][7]
-
Adherence to Good Manufacturing Practice (GMP): For clinical applications, the synthesis must conform to stringent GMP regulations.[1][2][7]
Q2: How has the synthetic strategy for this compound evolved to overcome initial challenges?
A2: The synthesis of this compound has undergone significant evolution to improve efficiency and enable gram-scale production. The initial first-generation synthesis, a 109-step process with a 47-step linear sequence, was not viable for large-scale production due to low yields.[1][6] A second-generation route addressed some of these issues but still required extensive HPLC purification.[1] The major breakthrough came with the third-generation synthesis, which involved a change in the coupling site of the two large fragments of the molecule.[1] This new strategy utilized a novel Zr/Ni mediated ketone coupling reaction, which markedly improved the overall efficiency of the synthesis.[1] This advancement, a result of the collaboration between the Kishi group at Harvard University and Eisai, was instrumental in achieving a ten-gram-scale synthesis of this compound.[3][8][9][10][11]
Q3: My final product purity is low and requires extensive HPLC. What are some strategies to improve this?
A3: Low purity in the final product was a significant challenge in the early synthetic routes of this compound.[1][6] The successful gram-scale synthesis that produced 11.5g of this compound with 99.8% purity was achieved without any HPLC purification.[12] This indicates that improvements in the synthetic route itself are the most effective strategy. Consider the following:
-
Re-evaluate your coupling strategy: The shift to a Zr/Ni mediated ketone coupling in the third-generation synthesis was a key factor in improving reaction efficiency and reducing impurities.[1] Investigating alternative coupling reactions and optimizing the coupling site of key fragments can lead to cleaner reactions.
-
Optimize reaction conditions: Thoroughly screen and optimize reaction conditions (temperature, solvent, catalyst loading, reaction time) for each step to minimize the formation of byproducts.
-
Intermediate purification: Ensure high purity of all intermediates before proceeding to the next step. This can prevent the accumulation of impurities that are difficult to remove in the final stages. While the goal is to avoid final-stage HPLC, purification of intermediates using other chromatographic techniques might be necessary.
Q4: I am struggling with controlling the stereochemistry at multiple chiral centers. What general approaches can be taken?
A4: The presence of 31 chiral centers is a formidable challenge.[4][5] While specific experimental details for controlling each center in the this compound synthesis are proprietary and not fully disclosed in the provided search results, general strategies in complex molecule synthesis include:
-
Use of Chiral Pool Starting Materials: Employing readily available chiral starting materials can set the stereochemistry for a portion of the molecule.
-
Asymmetric Reactions: Utilize well-established asymmetric reactions (e.g., asymmetric epoxidation, dihydroxylation, aldol reactions) with chiral catalysts or auxiliaries to introduce new stereocenters with high selectivity.
-
Substrate-Controlled Reactions: Leverage the existing stereochemistry of the molecule to direct the stereochemical outcome of subsequent reactions.
-
Rigorous Spectroscopic and Crystallographic Analysis: At various stages, it is crucial to confirm the relative and absolute stereochemistry of intermediates using advanced analytical techniques like 2D NMR and X-ray crystallography.
Quantitative Data Summary
The following table summarizes the evolution of the this compound synthesis, highlighting the significant improvements in scale and purity.
| Synthesis Generation/Campaign | Scale | Purity | Number of Steps (Longest Linear) | Key Challenges |
| First-Generation | 1.6 mg | Required HPLC purification | 109 (47) | Low yields in final stages, not scalable.[1][6] |
| Second-Generation | --- | Required non-trivial HPLC work | --- | Impurity removal.[1] |
| GMP Manufacturing Campaign | 11.5 g | 99.8% | --- | Scalability, achieving GMP standards.[12] |
| Kishi Lab / Eisai Collaboration | 11.5 g | 99.81% | >100 | Achieving gram-scale with high purity.[4][5][13] |
Experimental Protocols
While detailed, step-by-step protocols for the large-scale synthesis of this compound are proprietary, the literature highlights a key reaction that enabled the successful scale-up.
Key Methodological Advancement: Zr/Ni Mediated Ketone Coupling
The third-generation synthesis of this compound employed a novel Zr/Ni mediated ketone coupling reaction. This reaction was crucial for connecting the two major fragments of the molecule more efficiently than in previous routes.[1]
-
General Principle: This type of reaction typically involves the use of a zirconium-based reagent to generate a nucleophilic species from one fragment (e.g., an organozirconium compound from an alkyne or alkene). This species then adds to a ketone on the second fragment, often facilitated by a nickel catalyst to promote the carbon-carbon bond formation.
-
Significance in this compound Synthesis: The change in the coupling strategy to this method resulted in "marked improvements in the overall efficiency of synthesis".[1] This suggests that the reaction is likely high-yielding and generates fewer impurities compared to the methods used in the first and second-generation syntheses.
Note: For specific reagents, conditions, and work-up procedures, researchers should refer to the primary literature from the Kishi group and Eisai, although full experimental details for the large-scale synthesis may not be publicly available.
Visualizations
Logical Workflow for this compound Synthesis Challenges
Caption: Challenges stemming from this compound's complexity and the strategic solutions.
This compound's Dual Mechanism of Action
Caption: this compound's anticancer effects via two distinct signaling pathways.
References
- 1. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breakthrough in synthesis advances a potent anti-cancer agent | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 5. news.harvard.edu [news.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - Organic Letters - Figshare [figshare.com]
- 11. ten-gram-scale-total-synthesis-of-the-anticancer-drug-candidate-e7130-to-supply-clinical-trials - Ask this paper | Bohrium [bohrium.com]
- 12. Gram-Scale Synthesis of Anticancer Drug Candidate this compound to Supply Clinical Trials [jstage.jst.go.jp]
- 13. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
GMP (Good Manufacturing Practice) for E7130 production
Technical Support Center: GMP for E7130 Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the Good Manufacturing Practice (GMP) for the production of this compound, a hypothetical active pharmaceutical ingredient (API). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the core principles of GMP that must be applied to this compound production?
A1: Good Manufacturing Practice (GMP) is a system that ensures products are consistently produced and controlled according to quality standards.[1][2][3] For this compound, this involves several key principles outlined in guidelines like ICH Q7.[4][5] Core requirements include:
-
Quality Management System (QMS): Establishing a formal system to manage quality throughout the API lifecycle.[4][6] This includes robust documentation, record-keeping, and change control procedures.[4]
-
Personnel: Ensuring all staff involved in manufacturing are properly trained in GMP principles and their specific roles.[4][7]
-
Facilities and Equipment: Using properly designed, maintained, calibrated, and validated facilities and equipment to prevent contamination and ensure consistent production.[7][8]
-
Raw Material Control: Qualifying suppliers and testing incoming raw materials to ensure they meet predefined quality specifications before use.[9][10][11]
-
Process Validation: Documenting evidence that the this compound manufacturing process consistently produces a product meeting its predetermined specifications and quality attributes.[12][13]
-
Laboratory Controls: Using validated analytical methods for testing intermediates and the final this compound API.[7]
Q2: At what stage of development do GMP requirements become mandatory for this compound?
A2: GMP principles should be phased in during development. While early, non-clinical research may not require full GMP compliance, the stringency should increase as the process moves from early development to clinical trials.[14] For investigational drugs used in Phase II and III clinical trials, formal compliance with cGMP regulations (such as 21 CFR 211) is required.[1] Implementing a quality management system early provides a strong foundation and minimizes risks.[1]
Q3: How do I qualify a new supplier for a critical starting material used in this compound synthesis?
A3: Qualifying a new supplier is a critical GMP activity to ensure the consistency and quality of your raw materials.[9][10] The process should be documented and includes:
-
Selection and Evaluation: Initial assessment of the supplier's capability.
-
Auditing: Conducting an audit of the supplier's manufacturing facility to confirm they comply with relevant GMP standards.[15]
-
Material Testing: Performing full analysis on several batches of the starting material against your established specifications. This includes identity, purity, and any other critical quality attribute tests.[10]
-
Quality Agreement: Establishing a formal quality agreement that defines the responsibilities of both parties, including specifications, change notification procedures, and how deviations will be handled.[10]
Q4: What is process validation and why is it necessary for the this compound manufacturing process?
A4: Process validation is the documented evidence that a specific process will consistently produce a product meeting its predetermined specifications and quality characteristics.[13] For this compound, it is crucial for:
-
Ensuring Consistency: It demonstrates that the manufacturing process is controlled and reliable, leading to uniform batch-to-batch quality.[4][16]
-
Regulatory Compliance: Regulatory agencies like the FDA require process validation as a key part of GMP.[12][17]
-
Quality Assurance: It provides a high degree of assurance that the final this compound API will meet its quality targets for identity, strength, purity, and potency.[17]
The validation lifecycle typically involves three stages: Process Design, Process Qualification, and Continued Process Verification.[17]
Troubleshooting Guide
Q5: We have an Out-of-Specification (OOS) result for the purity of an this compound batch. What are the initial steps?
A5: An OOS result must be thoroughly investigated to determine the root cause.[18][19] The investigation should be structured and documented.
-
Phase I: Laboratory Investigation: The first step is to determine if the OOS result was caused by a laboratory error.[20][21]
-
Check for obvious errors: calculation mistakes, incorrect sample preparation, or improper use of equipment.[21]
-
Review the analytical method to ensure it was followed correctly.
-
Verify that the equipment was properly calibrated and functioning correctly.[21]
-
If a clear laboratory error is identified and confirmed, the initial result can be invalidated, and a re-test can be performed.[18]
-
The following diagram illustrates a typical OOS investigation workflow.
Caption: Workflow for an Out-of-Specification (OOS) investigation.
Q6: The yield of our this compound synthesis has dropped significantly in the last three batches. How should we troubleshoot this?
A6: A drop in yield suggests a process drift or a change in raw materials. A systematic investigation is required:
-
Review Batch Records: Compare the records of the low-yield batches with those from batches that met the expected yield. Look for any documented deviations in critical process parameters (e.g., temperature, reaction time, reagent stoichiometry).
-
Raw Material Analysis: Review the Certificates of Analysis (CoA) for the raw materials used in the affected batches. Even if the materials are within specification, subtle shifts could be responsible. Consider performing additional analytical testing on retained samples of the starting materials.
-
Equipment Check: Verify that all equipment used in the process is functioning correctly and that maintenance and calibration are up to date.[7]
-
Operator Interviews: Discuss the process with the manufacturing personnel to identify any undocumented or subtle changes in how the process was executed.[20]
Table 1: Batch Yield Comparison
| Parameter | Batch A-001 (Normal) | Batch B-001 (Low) | Batch B-002 (Low) | Batch B-003 (Low) |
| Yield (%) | 85.2 | 61.5 | 63.1 | 62.5 |
| Starting Material Lot | SM-123 | SM-456 | SM-456 | SM-456 |
| Reaction Temp (°C) | 80 ± 2 | 81 ± 2 | 80 ± 2 | 79 ± 2 |
| Reaction Time (hrs) | 6.0 | 6.1 | 6.0 | 5.9 |
| Purity of SM (%) | 99.8 | 99.1 | 99.1 | 99.1 |
From this sample data, the change in the starting material lot (SM-456) correlates with the drop in yield and a slightly lower purity, pointing towards a potential raw material issue.
Q7: An unknown impurity is detected at 0.15% in our final this compound API. What is the required course of action?
A7: According to ICH guidelines, any impurity found at a level greater than 0.10% must be reported, and if it exceeds 0.15%, it typically requires structural identification and toxicological qualification.
-
Characterize the Impurity: Use techniques like HPLC-MS and NMR to identify the structure of the unknown impurity.[22]
-
Investigate the Source: Once identified, determine the origin of the impurity. It could be a process-related impurity (e.g., a byproduct of the reaction) or a degradant.
-
Process Optimization: If it is a process-related impurity, modify the manufacturing process (e.g., adjust reaction conditions, improve purification steps) to reduce its level to below the qualification threshold.
-
Toxicological Assessment: If the impurity cannot be reduced, a toxicological assessment is required to demonstrate that it is safe at the observed level.
Experimental Protocols
Protocol 1: HPLC Purity and Impurity Profile Analysis for this compound
This protocol outlines the methodology for determining the purity of this compound and quantifying any related substances using High-Performance Liquid Chromatography (HPLC).[23][24]
1. Objective: To determine the assay and related substances of this compound by reversed-phase HPLC with UV detection.[23]
2. Materials and Reagents:
-
This compound Reference Standard (qualified)
-
This compound API Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
3. Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks, pipettes
-
Syringe filters (0.45 µm)
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min (10% B), 5-35 min (10-90% B), 35-40 min (90% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.[23]
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the Sample Solution in duplicate.
-
Calculate the % Purity (Assay) and the percentage of each impurity using area normalization.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. Good Manufacturing Practices: When Do They Apply? [advarra.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. susupport.com [susupport.com]
- 4. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 5. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. thepharmamaster.com [thepharmamaster.com]
- 8. Good Manufacturing Practice for Active Pharmaceutical Ingredients: Facility Design and Material Flow – Pharma GMP [pharmagmp.in]
- 9. biopharminternational.com [biopharminternational.com]
- 10. GMP Standards for Raw Material Procurement in Pharmaceutical Manufacturing – Pharma GMP [pharmagmp.in]
- 11. gmpsop.com [gmpsop.com]
- 12. fda.gov [fda.gov]
- 13. gmpsop.com [gmpsop.com]
- 14. Does GMP apply to Development? - ECA Academy [gmp-compliance.org]
- 15. What are the GMP Requirements for Supplier Qualification? - ECA Academy [gmp-compliance.org]
- 16. Process Validation of API | PPTX [slideshare.net]
- 17. thefdagroup.com [thefdagroup.com]
- 18. gmpsop.com [gmpsop.com]
- 19. qualityze.com [qualityze.com]
- 20. Possible Causes of Out of Specification | Pharmaguideline [pharmaguideline.com]
- 21. pcs-nl.com [pcs-nl.com]
- 22. alfa-chemclinix.com [alfa-chemclinix.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pharmtech.com [pharmtech.com]
E7130 Technical Support Center: In Vitro Assay Guidance
Frequently Asked Questions (FAQs)
Q1: What is E7130 and what is its mechanism of action?
A1: this compound is a synthetically produced analog of halichondrin B, a natural product isolated from a marine sponge.[1][2] It is a potent microtubule dynamics inhibitor.[2][3] In addition to its cytotoxic effects on cancer cells, this compound also uniquely modulates the tumor microenvironment by reducing α-SMA-positive cancer-associated fibroblasts (CAFs) and increasing CD31-positive endothelial cells.[1] Mechanistically, this compound has been shown to inhibit the TGF-β-induced PI3K/AKT/mTOR signaling pathway.[3]
Q2: What are the general recommendations for storing and handling solid this compound?
A2: While specific storage conditions should always be followed as indicated on the product's certificate of analysis, general best practices for handling potent compounds like this compound include storing the solid material in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is commonly recommended for complex molecules to minimize degradation. Always handle the compound in a well-ventilated area, preferably in a chemical fume hood, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
Q3: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary cause is often the rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium. Other contributing factors can include the final concentration of this compound exceeding its aqueous solubility, the temperature of the medium, and interactions with media components.
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally at or below 0.1%.
-
Pre-warm the medium: Adding the stock solution to the medium pre-warmed to 37°C can improve solubility.
-
Slow, dropwise addition with mixing: Add the stock solution to the culture medium slowly and with gentle swirling or vortexing to facilitate mixing and prevent localized high concentrations of the compound.
-
Test different media formulations: If precipitation persists, consider testing the solubility of this compound in different basal media, as the salt and protein composition can influence solubility.
-
Perform a solubility test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₃NO₁₇ | MedChemExpress |
| Molecular Weight | 1066.28 g/mol | MedChemExpress |
| Appearance | Solid | - |
| Solubility | Moderately soluble in DMSO | Interchim |
Experimental Protocols
Preparation of this compound Stock Solution (1 mM in DMSO)
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 1.066 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 1 mM solution, if you weighed 1.066 mg, add 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Workflow for this compound In Vitro Assay Preparation
General Protocol for In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KPL-4, OSC-19, FaDu, HSC-2)[3]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (1 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment: Following incubation, assess cell viability using your chosen reagent according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the tested cell line.
Signaling Pathway
This compound has been shown to inhibit the TGF-β-induced PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Poor quality DMSO- Moisture contamination- Exceeded solubility limit | - Use anhydrous, high-purity DMSO.- Ensure the this compound vial is at room temperature before opening.- Prepare a less concentrated stock solution. |
| Inconsistent results between experiments | - Repeated freeze-thaw cycles of stock solution- Instability of this compound in working solution- Variation in cell seeding density | - Aliquot stock solution into single-use volumes.- Prepare fresh working solutions immediately before each experiment.- Ensure consistent cell numbers are seeded for each experiment. |
| High background in cell viability assay | - DMSO toxicity | - Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%) and include a vehicle control with the same DMSO concentration. |
References
Optimizing E7130 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of E7130 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule dynamics inhibitor.[1] It functions not only by disrupting microtubule formation, leading to cell cycle arrest, but also by ameliorating the tumor microenvironment.[1] It achieves this by suppressing cancer-associated fibroblasts (CAFs) and promoting the remodeling of tumor vasculature.[1] This dual activity can enhance the efficacy of other anti-cancer treatments. At the molecular level, this compound inhibits the TGF-β-induced transdifferentiation of myofibroblasts and deactivates the PI3K/AKT/mTOR signaling pathway.
Q2: What are the recommended starting doses for this compound in preclinical in vivo studies?
A2: Preclinical studies in BALB/c mice with HSC-2 and FaDu xenografts have shown efficacy with intravenous (i.v.) administration of this compound at doses ranging from 45 to 180 μg/kg. A dose of 90 µg/kg, identified as half the maximum tolerated dose (MTD) in mice, has demonstrated a significant combinatorial effect with cetuximab.[2] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific cancer model and experimental goals.
Q3: What are the reported maximum tolerated doses (MTDs) from clinical studies?
A3: A first-in-human Phase I study in patients with advanced solid tumors established the following MTDs for intravenous administration:
-
480 μg/m² administered every 3 weeks (Q3W).[3]
-
300 μg/m² administered on days 1 and 15 of a 28-day cycle (Q2W).[3]
Q4: How does this compound affect the tumor microenvironment?
A4: this compound has been shown to modulate the tumor microenvironment in several ways. It can increase the density of intratumoral CD31-positive endothelial cells, indicating vascular remodeling.[1] Additionally, it reduces the number of α-SMA-positive cancer-associated fibroblasts (CAFs).[1] These changes can lead to a less immunosuppressive and more favorable environment for anti-tumor therapies.
Troubleshooting Guide
Issue 1: High toxicity or animal mortality observed at the initial dose.
| Possible Cause | Troubleshooting Step |
| Dose is too high for the specific animal model or strain. | Reduce the starting dose by 25-50% and perform a dose-escalation study to determine the MTD in your model. |
| Rapid intravenous injection. | Administer this compound as a slow bolus injection or consider using an infusion pump to control the rate of administration. |
| Vehicle-related toxicity. | Ensure the vehicle used to dissolve this compound is well-tolerated by the animals. Conduct a vehicle-only control group to assess any adverse effects. |
| Animal health status. | Ensure all animals are healthy and within a consistent age and weight range before starting the experiment. |
Issue 2: Lack of significant tumor growth inhibition.
| Possible Cause | Troubleshooting Step |
| Suboptimal dose. | The dose may be too low to exert a significant anti-tumor effect. A dose-escalation study is recommended to find a more efficacious dose. |
| Tumor model resistance. | The chosen cancer cell line may be inherently resistant to microtubule inhibitors. Consider screening this compound against a panel of cell lines in vitro before proceeding with in vivo studies. |
| Inadequate drug exposure. | Perform pharmacokinetic studies to determine the concentration and duration of this compound in the plasma and tumor tissue. The dosing schedule may need to be adjusted. |
| Timing of treatment initiation. | Treatment may be initiated when tumors are too large. Start treatment when tumors reach a palpable but smaller size (e.g., 100-200 mm³). |
Issue 3: High variability in tumor growth within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent tumor cell implantation. | Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. |
| Variable animal health. | Use animals of the same age, sex, and from the same supplier to minimize biological variability. |
| Inaccurate tumor measurement. | Use calipers for consistent tumor volume measurement and have the same person perform the measurements throughout the study. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| HSC-2 SCCHN Xenograft | BALB/c mice | This compound (45-180 μg/kg, i.v.) | Increased intratumoral microvessel density, leading to enhanced delivery of cetuximab and tumor regression. | [4] |
| FaDu SCCHN Xenograft | BALB/c mice | This compound (45-180 μg/kg, i.v.) + Cetuximab | Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes. | [4] |
| Human Cancer Xenografts | Mice | This compound (90 µg/kg) + Cetuximab | Prominent combinational effect observed. | [2] |
Table 2: Clinical Dosage and Safety of this compound (Phase I)
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Most Common Treatment-Emergent Adverse Event (TEAE) | Grade 3-4 TEAEs | Reference |
| Every 3 Weeks (Q3W) | 480 μg/m² | Leukopenia (78.6%) | 93.3% | [3] |
| Days 1 & 15 of 28-day cycle (Q2W) | 300 μg/m² | Leukopenia (78.6%) | 86.2% | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model with HSC-2 or FaDu Cells
-
Cell Culture: Culture HSC-2 or FaDu cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Animal Model: Use 6-8 week old female athymic BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject 100 μL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., sterile saline). Administer the desired dose intravenously via the tail vein.
-
Toxicity Monitoring: Monitor animal body weight and overall health daily.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or if signs of excessive toxicity are observed. Collect tumors and other tissues for further analysis.
Visualizations
References
- 1. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting E7130 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7130. The information is presented in a question-and-answer format to directly address common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I properly store and handle this compound to maintain its stability and activity?
A1: Due to its complex chemical structure, proper handling and storage of this compound are critical for obtaining consistent results.[1][2][3]
-
Storage: Store this compound under the conditions specified in the Certificate of Analysis. Generally, this involves storage in a cool, dry place, protected from light.
-
Labeling: Ensure all vials are clearly and accurately labeled with the compound name, concentration, and date of preparation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and eye protection, when handling E7-130.
-
Cross-Contamination: To prevent cross-contamination, use dedicated and sterilized equipment for handling this compound. Avoid returning unused portions of a solution to the stock vial.[2]
Experimental Design and Execution
Q2: I am observing high variability in my in vitro cell-based assays with this compound. What are the potential sources of this variability?
A2: Variability in cell-based assays can arise from several factors. Here are some key areas to investigate:
-
Cell Line Selection: The anti-cancer activity of this compound is cell-line dependent. Its dual mechanism of action, targeting both tumor cells and the tumor microenvironment, means that the choice of cell line is critical. For example, co-culture systems involving cancer cells and fibroblasts may be necessary to observe the full effects of this compound.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments. Over-passaged or unhealthy cells can respond differently to treatment.
-
Seeding Density: Inconsistent cell seeding density can lead to significant variations in results. Optimize and maintain a consistent seeding density for all experiments.
-
Edge Effects: In multi-well plates, wells on the perimeter are more prone to evaporation, which can alter the concentration of this compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Q3: My in vivo experimental results with this compound are inconsistent. What should I check?
A3: In vivo experiments introduce additional layers of complexity. Here are some common sources of variability:
-
Animal Model: The choice of animal model is crucial. The tumor microenvironment can vary significantly between different models, which will impact the efficacy of this compound.
-
Drug Formulation and Administration: Ensure that the formulation of this compound for in vivo administration is consistent and that the route and frequency of administration are appropriate for your experimental goals.
-
Tumor Implantation Site: The site of tumor implantation can affect tumor growth and the composition of the tumor microenvironment. Be consistent with the implantation site across all animals in a study.
-
Animal Health: The overall health of the animals can impact tumor growth and response to treatment. Monitor animal health closely throughout the experiment.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Potency or Inconsistent IC50 Values | Compound degradation due to improper storage or handling. | Review storage and handling procedures. Use freshly prepared solutions for each experiment. |
| Inappropriate cell line for the desired endpoint. | Select cell lines with known sensitivity to microtubule inhibitors or with a relevant tumor microenvironment context. | |
| Incorrect assay duration. | Optimize the incubation time with this compound to capture the desired biological effect. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Use a calibrated multichannel pipette or an automated cell dispenser for seeding. |
| Edge effects in the assay plate. | Avoid using the outer wells of the plate for experimental samples. | |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Unexpected Cytotoxicity in Control Wells | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for the cell line being used. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Variability in Tumor Growth | Inconsistent number of tumor cells injected. | Ensure a consistent number of viable tumor cells are injected for each animal. |
| Variation in animal age, weight, or health status. | Use animals of the same age and weight range and ensure they are healthy before starting the experiment. | |
| Lack of Efficacy | Suboptimal dosing or administration schedule. | Perform a dose-response study to determine the optimal dose and schedule for your model. |
| Inappropriate animal model. | Choose an animal model where the tumor microenvironment is relevant to the mechanism of action of this compound. | |
| Toxicity or Adverse Events | High dose of this compound. | Reduce the dose or modify the administration schedule. |
| Formulation issues. | Ensure the vehicle used for formulation is well-tolerated by the animals. |
Experimental Protocols and Methodologies
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: this compound's dual mechanism of action.
General Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for in vitro cell viability assays with this compound.
Logical Troubleshooting Flow for Inconsistent Results
Caption: A step-by-step guide to troubleshooting variability.
References
Improving the therapeutic index of E7130
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for working with E7130, a novel microtubule inhibitor with tumor microenvironment (TME)-ameliorating properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1][2] It functions as a microtubule dynamics inhibitor, binding to the vinca domain of tubulin and disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][4] Uniquely, this compound also modulates the tumor microenvironment (TME) by:
-
Reducing Cancer-Associated Fibroblasts (CAFs): It decreases the number of α-SMA-positive CAFs.[3][4]
-
Promoting Vascular Remodeling: It increases the density of intratumoral CD31-positive endothelial cells.[3][4]
These TME-modulating effects may contribute to enhanced anti-tumor activity, particularly in combination with other therapies.[5][6]
Q2: What are the known off-target effects or toxicities of this compound?
A2: The most common treatment-emergent adverse event observed in the Phase I clinical trial (NCT03444701) was leukopenia.[7][8] Other reported grade 3-4 adverse events included neutropenia.[9] As a microtubule inhibitor, other potential side effects associated with this class of drugs, such as peripheral neuropathy, should be monitored in preclinical models.
Q3: What are some strategies to improve the therapeutic index of this compound?
A3: Improving the therapeutic index of this compound involves maximizing its anti-tumor efficacy while minimizing its toxicity. Key strategies include:
-
Optimizing Dosing Schedules: The Phase I clinical trial explored both 3-week (Q3W) and 2-week (Q2W) dosing regimens to determine the maximum tolerated dose (MTD) for each.[7][8] Further preclinical studies can help refine dosing schedules to maintain efficacy while reducing side effects.
-
Combination Therapies: this compound's TME-modulating properties make it a strong candidate for combination therapies. Preclinical studies have shown synergistic effects with agents like cetuximab and fulvestrant.[3][10] Combining this compound with drugs that have non-overlapping toxicities can enhance anti-tumor response without significantly increasing side effects.
-
Managing Side Effects: Prophylactic treatments can be used to manage anticipated toxicities. For chemotherapy-induced neutropenia, the use of Granulocyte-Colony Stimulating Factors (G-CSFs) can help maintain neutrophil counts and reduce the risk of infection.
Q4: Are there any known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively reported, resistance to microtubule inhibitors, in general, can arise from several factors, including:
-
Mutations in tubulin genes that alter drug binding.
-
Overexpression of drug efflux pumps that actively remove the drug from the cell.
-
Changes in the expression of microtubule-associated proteins that affect microtubule stability.
Researchers should be aware of these potential mechanisms when encountering unexpected experimental results.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell line variability | Ensure consistent cell passage number and health. Different cell lines exhibit varying sensitivity to this compound. |
| Assay conditions | Standardize seeding density, incubation time, and reagent concentrations. Ensure thorough mixing of this compound in the culture medium. |
| Drug stability | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. |
| Endpoint measurement | Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and that the reading is within the linear range of the assay. |
Problem 2: Difficulty in observing the anti-CAF effect in co-culture models.
| Possible Cause | Troubleshooting Steps |
| Inappropriate fibroblast source | Use primary CAFs isolated from tumors or well-characterized immortalized CAF cell lines. Normal fibroblasts may not respond to this compound in the same way. |
| Co-culture setup | Optimize the ratio of cancer cells to fibroblasts. Consider using 3D co-culture models (e.g., spheroids) to better mimic the TME. |
| Endpoint analysis | Use reliable markers for CAF activation, such as α-SMA expression, and quantify using methods like immunofluorescence or western blotting. Analyze the secretome for CAF-related cytokines. |
| Timing of treatment and analysis | The anti-CAF effect may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration and time point for analysis. |
Problem 3: High background or weak signal in immunofluorescence staining for TME markers (e.g., α-SMA, CD31).
| Possible Cause | Troubleshooting Steps |
| Antibody performance | Validate the primary antibody for specificity and optimal dilution. Use an appropriate secondary antibody. |
| Fixation and permeabilization | Optimize fixation time and method (e.g., PFA, methanol). Ensure adequate but not excessive permeabilization to allow antibody access without disrupting cellular structures. |
| Blocking | Use an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody) to minimize non-specific binding. |
| Tissue processing | For tissue sections, ensure proper tissue harvesting, fixation, and sectioning to preserve antigenicity. |
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | 95% Confidence Interval (CI) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 | Not Reported |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | Not Reported |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | Not Reported |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | Not Reported |
Data from MedChemExpress product information. Further independent validation is recommended.
Table 2: Clinical Trial (NCT03444701) Dose Escalation and Maximum Tolerated Dose (MTD)
| Dosing Regimen | Dose Range (μg/m²) | MTD (μg/m²) | Most Common Grade 3-4 Adverse Event |
| Every 3 Weeks (Q3W) | 270 - 550 | 480 | Leukopenia, Neutropenia |
| Every 2 Weeks (Q2W) | 25 - 400 | 300 | Leukopenia, Neutropenia |
Data from the first-in-human dose-escalation study.[7][8]
Table 3: Preclinical In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dose | Outcome |
| HSC-2 (Orthotopic) | This compound | 45-180 µg/kg | Increased intratumoral microvessel density, inhibited tumor growth.[3] |
| FaDu (Subcutaneous) | This compound + Cetuximab | 90 µg/kg (this compound) | Prominent combination effect, suggesting a different mechanism than other microtubule-targeted drugs.[3][11] |
| MCF-7 (Subcutaneous) | This compound + Fulvestrant | 90 µg/kg (this compound) | Significant tumor growth inhibition compared to monotherapy.[10] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescence reporter for microtubule polymerization (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
96-well black microplate, clear bottom
-
Fluorescence plate reader with temperature control
Method:
-
Prepare tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the fluorescence reporter to the tubulin solution according to the manufacturer's instructions.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the wells of the pre-warmed 37°C microplate.
-
Initiate the polymerization reaction by adding the tubulin/GTP/reporter mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
2. In Vitro Cancer Cell and Fibroblast Co-culture Assay
This assay assesses the effect of this compound on the activation of fibroblasts by cancer cells.
Materials:
-
Human cancer cell line
-
Human normal fibroblasts or cancer-associated fibroblasts (CAFs)
-
Appropriate cell culture medium
-
TGF-β1 (for inducing fibroblast activation)
-
This compound stock solution (in DMSO)
-
Antibodies for immunofluorescence (e.g., anti-α-SMA, anti-vimentin)
-
Reagents for western blotting or gene expression analysis (e.g., RT-qPCR)
Method:
-
Seed cancer cells and fibroblasts in a co-culture system. This can be a mixed culture, a transwell system (for studying secreted factors), or a 3D spheroid model.
-
Allow the cells to adhere and establish the co-culture for 24-48 hours.
-
Treat the co-culture with TGF-β1 to induce fibroblast activation, with or without varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for a predetermined period (e.g., 48-72 hours).
-
Analyze the effect of this compound on fibroblast activation using one or more of the following methods:
-
Immunofluorescence: Fix and stain the cells for α-SMA expression. Quantify the percentage of α-SMA-positive fibroblasts.
-
Western Blotting: Lyse the cells and perform western blotting to quantify the protein levels of α-SMA and other relevant markers.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the mRNA levels of genes associated with CAF activation (e.g., ACTA2, FAP, TGFB1).
-
3. In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
This compound formulation for intravenous (i.v.) injection
-
Calipers for tumor measurement
-
Animal balance
Method:
-
Implant human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, combination therapy).
-
Administer this compound (and other treatments, if applicable) according to the desired schedule (e.g., once weekly i.v.).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for TME markers).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Visualizations
References
- 1. Chemists’ Success in Synthesis Drives Development of Anti-cancer Agent | Technology Networks [technologynetworks.com]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. eisai.com [eisai.com]
- 8. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. first-in-human-study-of-e7130-a-tumor-microenvironment-ameliorating-microtubule-inhibitor-in-patients-with-advanced-solid-tumors-primary-results-of-the-dose-escalation-part - Ask this paper | Bohrium [bohrium.com]
- 10. Abstract 1865: Tumor microenvironment ameliorating effect of this compound sensitized ER+ breast cancer against fulvestrant | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
E7130 byproduct formation during synthesis
Technical Support Center: E7130 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Troubleshooting Guide: Byproduct Formation
Encountering byproducts during the complex synthesis of this compound is a common challenge. This guide provides a structured approach to identifying and mitigating the formation of impurities.
Logical Flow for Troubleshooting Byproduct Formation
Caption: A flowchart outlining the steps to troubleshoot byproduct formation during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of byproducts encountered during the synthesis of this compound?
A1: The synthesis of this compound is exceptionally complex, involving numerous steps and chiral centers.[1] Early synthetic routes reportedly generated a number of unidentified impurities that necessitated removal by HPLC.[2][3] While specific byproduct structures are not publicly disclosed, common impurities in such complex syntheses include:
-
Stereoisomers: Given that this compound has 31 chiral centers, the formation of diastereomers or epimers is a significant challenge.[4]
-
Incomplete reaction products: Intermediates from the multi-step synthesis that have not fully reacted.
-
Side-reaction products: Byproducts resulting from competing reaction pathways.
-
Degradation products: this compound or its intermediates may degrade under certain reaction, work-up, or purification conditions.
Q2: My final product has a purity of less than 99%. What are the likely causes?
A2: Achieving high purity (>99.8%) is critical for this compound.[4][5] If your purity is suboptimal, consider the following:
-
Purity of starting materials: Impurities in the initial reactants can be carried through the synthesis.
-
Reaction conditions: Suboptimal temperature, pressure, or reaction time can lead to the formation of side products.
-
Purification methods: Early syntheses of this compound required HPLC to remove impurities.[2][3] Your purification strategy may need optimization. Consider alternative chromatographic techniques or recrystallization conditions. More recent, optimized syntheses have managed to minimize byproduct formation, eliminating the need for HPLC purification.[2]
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: A robust analytical methodology is essential. A developed method for the quantitative analysis of this compound in biological matrices uses Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).[6][7] A similar approach can be adapted for reaction monitoring:
-
Technique: UHPLC-HRMS or HPLC with a UV detector.
-
Purpose: To track the consumption of starting materials, the formation of this compound, and the emergence of any byproducts in real-time.
Experimental Protocols
1. Protocol: Impurity Profiling of this compound using UHPLC-HRMS
This protocol is based on published methods for the analysis of this compound.[6][7]
-
Objective: To separate and identify this compound from potential impurities.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a High-Resolution Mass Spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Mode: Positive ion electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS on peaks of interest to aid in structural elucidation.
-
-
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in an appropriate solvent (e.g., methanol or a mixture of mobile phases).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each peak to determine the relative purity.
-
Use the high-resolution mass data to propose elemental compositions for the impurities.
-
Experimental Workflow for this compound Synthesis and Analysis
Caption: A simplified workflow from starting materials to the final, quality-controlled this compound product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Synthesis Scale & Purity | ||
| Initial Milligram-Scale Synthesis | 1.6 mg | [2] |
| Large-Scale GMP Synthesis | >10 g | [3][8][9] |
| Purity Achieved (Large Scale) | >99.8% | [3][8] |
| Purity of a Specific 11.5g Batch | 99.81% | [5][10] |
| Analytical Method Parameters | ||
| UHPLC-HRMS Calibration Range | 0.2–100 ng/mL (in mouse plasma) | [6][7] |
| Precision of Analytical Method | <6.7% | [6][7] |
| Accuracy of Analytical Method | 88.5%–100.0% | [6][7] |
Signaling Pathway of this compound
This compound exhibits its anticancer effects through a dual mechanism: inhibiting microtubule dynamics and remodeling the tumor microenvironment.[10][11][12] A key aspect of its activity is the reduction of cancer-associated fibroblasts (CAFs).[11][12]
This compound Mechanism of Action on Cancer-Associated Fibroblasts (CAFs)
Caption: Diagram showing how this compound disrupts the microtubule network to inhibit the PI3K/AKT/mTOR pathway and reduce fibroblast activation.
References
- 1. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. A landmark in drug discovery based on complex natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Development of an analytical method to determine this compound concentration in mouse plasma by micro-sampling using ultra-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 9. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
Long-term storage and handling of E7130 compound
E7130 Compound: Technical Support Center
Welcome to the technical support center for the this compound compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of halichondrin B, a natural product isolated from a marine sponge.[1][2] It is a potent microtubule dynamics inhibitor with antineoplastic activity.[1][2] this compound binds to the vinca domain of tubulin, which disrupts microtubule polymerization and arrests cells in the G2/M phase of the cell cycle.[1] Additionally, it has been identified as a novel agent that ameliorates the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting the remodeling of tumor vasculature.[3][4][5]
Q2: What is the molecular pathway targeted by this compound in the tumor microenvironment?
A2: this compound has been shown to impede the transdifferentiation of myofibroblasts induced by TGF-β.[4] It achieves this by disrupting the microtubule network, which is crucial for the formation of focal adhesions. This disruption leads to the deactivation of the downstream PI3K/AKT/mTOR signaling pathway, which in turn reduces the expression of α-SMA (alpha-smooth muscle actin), a key marker for CAFs.[3][4]
Q3: What are the recommended general safety precautions when handling this compound?
A3: While a specific safety data sheet for this compound is not publicly available, it should be handled as a potent cytotoxic agent.[6] Standard laboratory safety practices for handling hazardous chemicals are required.[7][8] This includes:
-
Working in a designated area, such as a chemical fume hood or a Class II biological safety cabinet for cell culture work.[6][8]
-
Wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Avoiding inhalation of dust or aerosols. Mechanical pipetting aids should always be used.[7]
-
Washing hands thoroughly after handling the compound.[7]
-
Developing a plan for the decontamination and disposal of contaminated materials and surplus compound in accordance with local, state, and federal regulations.[8]
Q4: In what formats is this compound typically supplied?
A4: this compound has been synthesized as a highly pure (>99.8%) solid compound under Good Manufacturing Practice (GMP) conditions for clinical trials.[9][10][11] For research purposes, it is typically supplied as a solid powder or in a pre-dissolved solution. Always refer to the supplier's Certificate of Analysis for specific details.[3]
Long-Term Storage and Handling
Proper storage is critical to maintain the stability and activity of this compound.
Q5: How should solid this compound be stored for long-term stability?
A5: Based on general guidelines for complex synthetic compounds and anticancer agents, the following storage conditions are recommended to ensure long-term stability.[12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes thermal degradation. |
| Light | Protect from light (store in an amber vial or wrapped in foil) | Prevents photodegradation.[12] |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation and hydrolysis from moisture.[12] |
| Container | Use a well-sealed, non-reactive container such as an amber glass vial with a PTFE-lined cap. | Ensures chemical inertness and protection from light.[12] |
Q6: How should I prepare and store this compound stock solutions?
A6: It is highly recommended to prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[14]
-
Solvent: Use a high-purity, anhydrous solvent as recommended by the supplier (e.g., DMSO or ethanol).
-
Preparation: Prepare fresh solutions whenever possible. If a stock solution is needed, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Prepare a concentrated stock, aliquot into single-use volumes in tightly sealed vials.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.[12] For aqueous solutions used in experiments, sterile filtration and storage at 2-8°C for very short periods may be possible, but stability should be verified.[12]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Q7: I am observing lower-than-expected cytotoxicity or inconsistent results in my cell-based assays. What could be the cause?
A7: Inconsistent or poor results can stem from several factors related to compound handling or the experimental setup.
Caption: Troubleshooting decision tree for inconsistent experimental results.
-
Compound Stability: this compound may have degraded due to improper storage (exposure to light, moisture, or elevated temperatures) or multiple freeze-thaw cycles of the stock solution.[12][14] Use a fresh aliquot or prepare a new stock solution.
-
Solution Concentration: Verify the calculations for your dilutions. An error in preparing working solutions will directly impact the observed effect.
-
Experimental Conditions: Ensure the incubation time is sufficient for this compound to exert its effect. Also, check that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability by including a solvent-only control.[14]
-
Cellular Factors: The sensitivity to microtubule inhibitors can vary with cell confluence and passage number. Use cells that are in the exponential growth phase and have a consistent, low passage number. Mycoplasma contamination can also alter cellular responses.
Q8: My this compound solution appears cloudy or has formed a precipitate. Is it still usable?
A8: Cloudiness or precipitation indicates that the compound may have come out of solution, which can happen with temperature changes or if the solvent's capacity has been exceeded.[12] It is not recommended to use a solution with visible precipitate. Try warming the solution gently (e.g., in a 37°C water bath) to see if the compound redissolves. If it does not, the solution should be discarded and a fresh one prepared.
Experimental Protocols & Data
In Vitro Anti-Proliferative Activity
This compound exhibits potent anti-proliferative activity in various cancer cell lines with IC₅₀ values in the nanomolar range.[3]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
Table 1: In Vitro IC₅₀ Values for this compound.[3]
Protocol: Cell Viability Assay (Example)
-
Cell Seeding: Plate cancer cells (e.g., FaDu) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "untreated" and "solvent-only" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or AlamarBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Antitumor Activity
In mouse xenograft models, this compound has been shown to inhibit tumor growth and modulate the tumor microenvironment.[3]
| Mouse Model | Cancer Type | Dosage (i.v.) | Observed Effect |
| HSC-2 Xenograft | SCCHN | 45-180 µg/kg | Increased intratumoral microvessel density (MVD), leading to enhanced delivery of cetuximab and tumor regression.[3] |
| FaDu Xenograft | SCCHN | 45-180 µg/kg | Reduced α-SMA-positive cancer-associated fibroblasts (CAFs).[3] |
Table 2: In Vivo Efficacy of this compound.[3]
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action on CAFs
This compound disrupts the TGF-β signaling pathway that leads to the activation of cancer-associated fibroblasts.
Caption: this compound inhibits TGF-β-induced myofibroblast differentiation.
General Experimental Workflow
A typical workflow for evaluating the effect of this compound on cancer cells and fibroblasts in a co-culture system.
Caption: Workflow for in vitro co-culture experiments with this compound.
References
- 1. Facebook [cancer.gov]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. jefferson.edu [jefferson.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 11. Gram-Scale Synthesis of Anticancer Drug Candidate this compound to Supply Clinical Trials [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. sfpo.com [sfpo.com]
- 14. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
E7130 vs. Eribulin: A Mechanistic Comparison of Two Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two microtubule-targeting agents, E7130 and eribulin. Both compounds, derived from the marine sponge natural product halichondrin B, are potent anti-cancer agents. While sharing a common ancestry and a primary mechanism of inhibiting microtubule dynamics, key differences in their molecular structure and their interactions with the tumor microenvironment distinguish their pharmacological profiles. This comparison is supported by available preclinical experimental data.
Core Mechanism of Action: Microtubule Dynamics Inhibition
Both this compound and eribulin exert their primary cytotoxic effects by disrupting the normal dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Eribulin , a synthetic analog of the right-half of halichondrin B, has a well-characterized and unique mechanism of microtubule inhibition. It binds with high affinity to the plus ends of existing microtubules[1]. This binding does not inhibit the shortening (catastrophe) phase of microtubule dynamics but specifically suppresses the growth (polymerization) phase[2]. This leads to a non-productive sequestration of tubulin into aggregates, ultimately causing mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis[2].
This compound , derived from the "left half" fragment of norhalichondrin B, also functions as a potent microtubule dynamics inhibitor[3]. It is suggested to target microtubule inhibition in a manner similar to eribulin[3]. Upon binding to the vinca domain of tubulin, this compound inhibits tubulin polymerization and the assembly of microtubules. This disruption of microtubule formation leads to mitotic spindle assembly failure and cell cycle arrest at the G2/M phase[3].
Differentiating Factor: The Tumor Microenvironment
A key distinction between this compound and eribulin lies in their documented effects on the tumor microenvironment (TME).
This compound has been specifically highlighted as a novel agent that targets and ameliorates the TME[4][5]. Preclinical studies have demonstrated that this compound can reduce the population of α-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs)[5][6]. CAFs are a critical component of the TME that contribute to tumor progression, metastasis, and drug resistance. By suppressing CAFs, this compound may create a less supportive environment for tumor growth. Furthermore, this compound has been shown to promote the remodeling of tumor vasculature by increasing the density of intratumoral CD31-positive endothelial cells[4]. This vascular remodeling can lead to improved tumor perfusion, potentially enhancing the delivery and efficacy of co-administered therapies[6].
Eribulin also exhibits non-cytotoxic effects on the TME, including vascular remodeling[7]. Studies have shown that eribulin can lead to increased tumor perfusion and a reduction in tumor hypoxia[7]. Additionally, eribulin has been reported to induce a phenotypic shift from a mesenchymal to an epithelial state in breast cancer cells, a process that could reduce their metastatic potential. While eribulin does impact the TME, the specific and potent anti-CAF activity appears to be a more pronounced feature of this compound based on available preclinical data.
Quantitative Data Comparison
The following tables summarize available quantitative data for this compound and eribulin. It is important to note that much of this data comes from separate studies, and direct head-to-head comparisons in the same experimental systems are limited.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | KPL-4 | Breast Cancer | 0.01-0.1 | [8] |
| OSC-19 | Head and Neck Cancer | 0.01-0.1 | [8] | |
| FaDu | Head and Neck Cancer | 0.01-0.1 | [8] | |
| HSC-2 | Head and Neck Cancer | 0.01-0.1 | [8] | |
| Eribulin | SCLC cell lines (panel of 17) | Small Cell Lung Cancer | ≤ 10 | [7] |
| Blood cancer cell lines (panel of 21) | Hematologic Neoplasms | 0.13 - 12.12 | [9] |
Table 2: Effects on Microtubule Dynamics
| Compound | Parameter | Effect | Concentration | Reference |
| Eribulin | Microtubule Growth Rate | Suppressed by 32% (with βIII tubulin) | 100 nM | [8] |
| Microtubule Shortening Rate | Reduced by 43% (without βIII tubulin) | 100 nM | [8] | |
| Catastrophe Frequency | Reduced by 17% (with βIII tubulin) | 100 nM | [8] | |
| Rescue Frequency | Reduced by 32% (without βIII tubulin) | 100 nM | [8] |
Table 3: Effects on the Tumor Microenvironment
| Compound | Parameter | Effect | In Vivo Model | Reference |
| This compound | α-SMA-positive CAFs | Reduced | FaDu SCCHN xenograft | [6] |
| Intratumoral Microvessel Density (MVD) | Increased | HSC-2 SCCHN xenograft | [6] | |
| Eribulin | Microvessel Density (MVD) | Significantly increased in 6 out of 10 models | Human cancer xenograft models | [9] |
Experimental Protocols
In Vitro Microtubule Dynamics Assay (for Eribulin)
Objective: To measure the effect of eribulin on the dynamic instability of microtubules.
Materials:
-
Phosphocellulose-purified tubulin
-
PMEM buffer (86 mM PIPES, 26 mM MES, 1 mM EGTA, and 1.4 mM MgSO4, pH 6.8)
-
GTP (1 mM)
-
Eribulin (at desired concentrations)
-
Sea urchin flagellar axonemal fragments (as microtubule seeds)
-
Video-enhanced differential interference contrast (DIC) microscope
Procedure:
-
Assemble microtubules by incubating phosphocellulose-purified tubulin (18 µM) in PMEM buffer with 1 mM GTP at 35°C.
-
Add eribulin at the desired final concentrations to the tubulin solution. A vehicle control (e.g., DMSO) should be used for the control group.
-
Nucleate microtubule growth by adding sea urchin flagellar axonemal fragments.
-
Incubate the mixture at 35°C for 30 minutes to allow the microtubules to reach a steady state.
-
Observe and record the dynamic instability of individual microtubules using a video-enhanced DIC microscope.
-
Analyze the recorded videos to measure parameters such as growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth) at both the plus and minus ends of the microtubules.[10]
Cancer-Associated Fibroblast (CAF) Co-culture Experiment
Objective: To investigate the effect of this compound or eribulin on CAF activation and function in a co-culture system.
Materials:
-
Human cancer cell line
-
Primary human fibroblasts or a fibroblast cell line
-
Appropriate cell culture medium for both cell types
-
This compound or eribulin at various concentrations
-
Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Culture the fibroblast cell line in a suitable culture vessel.
-
When fibroblasts reach approximately 80% confluency, detach the cells using trypsin.
-
Plate the fibroblasts in a multi-well plate at a desired density (e.g., 300,000 cells/well in a 6-well plate) and allow them to attach for a few hours.
-
In a separate vessel, culture the cancer cells.
-
Once the fibroblasts have attached, add the cancer cells to the wells containing the fibroblasts to initiate the co-culture.
-
Treat the co-cultures with different concentrations of this compound, eribulin, or a vehicle control.
-
Incubate the co-cultures for a specified period (e.g., 48-72 hours).
-
After incubation, fix the cells and perform immunofluorescence staining for α-SMA (a marker of activated CAFs) and DAPI (to visualize nuclei).
-
Analyze the stained cells using a fluorescence microscope to quantify the expression and localization of α-SMA in the fibroblasts, which indicates their activation status.[11]
Visualizing the Mechanisms of Action
Signaling Pathway of Microtubule Inhibition
Caption: General mechanism of microtubule inhibition by this compound and eribulin.
Differential Effects on the Tumor Microenvironment
Caption: Differential effects of this compound and eribulin on the TME.
Conclusion
This compound and eribulin are both potent microtubule-targeting agents with a primary mechanism of action involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. While they share this core mechanism, their distinct origins from different fragments of the parent compound, halichondrin B, may contribute to nuanced differences in their biological activity. The most significant differentiator identified in preclinical studies is the pronounced effect of this compound on the tumor microenvironment, particularly its ability to reduce cancer-associated fibroblasts, a feature that may offer additional therapeutic benefits. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their mechanisms of action and to guide their optimal clinical development and application.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Co-cultures of colon cancer cells and cancer-associated fibroblasts recapitulate the aggressive features of mesenchymal-like colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Co-cultures of colon cancer cells and cancer-associated fibroblasts recapitulate the aggressive features of mesenchymal-like colon cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Eribulin inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
E7130: A Novel Microtubule-Targeting Agent with Unique Tumor Microenvironment-Modulating Properties
E7130 is a novel, synthetically produced microtubule-targeting agent that belongs to the halichondrin class of molecules.[1][2] Derived from the complex natural product halichondrin B, originally isolated from a marine sponge, this compound represents a significant achievement in synthetic organic chemistry, enabling its development for clinical use.[2] Beyond its direct cytotoxic effects on cancer cells through microtubule inhibition, this compound distinguishes itself from other agents in its class by uniquely modulating the tumor microenvironment (TME).[3][4][5] This comparison guide provides an objective analysis of this compound in relation to other well-established microtubule-targeting agents—paclitaxel, vincristine, and its close analog, eribulin—supported by preclinical and clinical data.
Mechanism of Action: Beyond Microtubule Disruption
Like other microtubule-targeting agents, this compound disrupts the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6] However, its interaction with tubulin is distinct from that of taxanes like paclitaxel and vinca alkaloids like vincristine.[2]
A key differentiator for this compound is its profound impact on the TME.[4][5] Preclinical studies have demonstrated that this compound can remodel the tumor vasculature and suppress cancer-associated fibroblasts (CAFs), which are critical components of the TME that contribute to tumor progression, metastasis, and drug resistance.[3][7] This unique activity is not a prominent feature of older microtubule-targeting agents.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and other microtubule-targeting agents in various cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Agent | Cell Line | Cancer Type | IC50 (nM) |
| This compound | FaDu | Head and Neck | 0.01 - 0.1 |
| HSC-2 | Head and Neck | 0.01 - 0.1 | |
| KPL-4 | Breast | 0.01 - 0.1 | |
| OSC-19 | Head and Neck | 0.01 - 0.1 | |
| Paclitaxel | A549 | Lung | 4 - 24 |
| NCI-H23 | Lung | 4 - 24 | |
| NCI-H460 | Lung | 4 - 24 | |
| DMS-273 | Lung | 4 - 24 | |
| Vincristine | A549 | Lung | 40 |
| MCF-7 | Breast | 5 | |
| 1A9 | Ovarian | 4 | |
| SY5Y | Neuroblastoma | 1.6 | |
| Eribulin | MDA-MB-435 | Melanoma | 0.25 - 1.0 (mg/kg in vivo) |
| COLO 205 | Colon | 0.05 - 1.0 (mg/kg in vivo) | |
| NIH:OVCAR-3 | Ovarian | 0.05 - 1.0 (mg/kg in vivo) |
Table 2: In Vivo Efficacy in Xenograft Models
| Agent | Cancer Model | Dosing | Key Findings |
| This compound | FaDu xenograft | 90 µg/kg | Prominent combination effect with cetuximab.[6] |
| MCF-7 xenograft | 180 µg/kg | Significant antitumor activity.[7] | |
| OD-BRE-0438 xenograft | 180 µg/kg | Significant antitumor activity.[7] | |
| Paclitaxel | Human lung cancer xenografts (A549, NCI-H23, NCI-H460, DMS-273) | 12 and 24 mg/kg/day for 5 days | Significant tumor growth inhibition.[8] |
| Eribulin | MDA-MB-435 (melanoma) xenograft | 0.25 - 1.0 mg/kg | Superior or equal efficacy to paclitaxel at its MTD.[9] |
| LOX (melanoma) xenograft | 0.05 - 0.5 mg/kg | Delayed tumor regrowth compared to paclitaxel; 30% tumor-free.[9] |
Clinical Safety and Tolerability
A first-in-human Phase I clinical trial of this compound has been completed in patients with advanced solid tumors, establishing its safety profile and maximum tolerated dose (MTD).[10][11] The following table provides a high-level comparison of common adverse events observed with this compound and other microtubule-targeting agents.
Table 3: Common Adverse Events (Grade ≥3) in Clinical Trials
| Adverse Event | This compound | Paclitaxel | Vincristine | Eribulin |
| Neutropenia | Frequent | Frequent | Less Frequent | Frequent |
| Leukopenia | Frequent | Frequent | Less Frequent | Frequent |
| Peripheral Neuropathy | Observed | Frequent | Frequent (Dose-limiting) | Observed |
| Fatigue | Observed | Frequent | Less Frequent | Frequent |
| Alopecia | Not specified | Frequent | Frequent | Frequent |
| Gastrointestinal (Nausea, Vomiting, Diarrhea) | Observed | Frequent | Frequent | Frequent |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the agent that inhibits cell growth by 50% (IC50).
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the microtubule-targeting agent for a specified period (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the antitumor activity of the agent in a living organism.
Protocol:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the microtubule-targeting agent at a specified dose and schedule (e.g., intravenous injection, daily for 5 days). The control group receives a vehicle control.
-
Tumor volume and body weight of the mice are measured regularly throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Signaling Pathway and Experimental Workflow
This compound's Impact on the Tumor Microenvironment
This compound's unique ability to modulate the TME is, in part, attributed to its interference with the transforming growth factor-beta (TGF-β) signaling pathway in cancer-associated fibroblasts (CAFs).[10][12] TGF-β is a key cytokine that promotes the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and contribute to a desmoplastic, pro-tumorigenic stroma.[9][13] By inhibiting this process, this compound can "normalize" the TME, potentially enhancing the efficacy of other anticancer therapies.[7]
Caption: this compound's dual mechanism of action.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel microtubule-targeting agent like this compound typically follows a structured workflow to assess its efficacy and mechanism of action before advancing to clinical trials.
Caption: Preclinical evaluation workflow.
References
- 1. Metabolic reprogramming of cancer-associated fibroblasts by TGF-β drives tumor growth: Connecting TGF-β signaling with “Warburg-like” cancer metabolism and L-lactate production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. news.harvard.edu [news.harvard.edu]
- 4. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. TGF-β signaling orchestrates cancer-associated fibroblasts in the tumor microenvironment of human hepatocellular carcinoma: unveiling insights and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF-beta in CAF-mediated tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Anti-CAF Activity of E7130 In Vitro: A Comparative Guide
This guide provides an objective comparison of the in vitro anti-cancer-associated fibroblast (CAF) activity of E7130 against other therapeutic strategies. Experimental data and detailed protocols are presented to support the validation of this compound as a potent modulator of the tumor microenvironment (TME).
Introduction to this compound and Cancer-Associated Fibroblasts
This compound is a novel anti-cancer agent, developed from the total synthesis of the natural product halichondrin B.[1][2][3] Beyond its function as a microtubule dynamics inhibitor, this compound is recognized as a tumor microenvironment (TME) ameliorator.[4][5][6] A key aspect of its TME-modifying activity is the suppression of cancer-associated fibroblasts (CAFs).[1][2][6]
CAFs are a critical component of the TME, known to promote tumor growth, metastasis, and therapeutic resistance by remodeling the extracellular matrix (ECM) and secreting various signaling molecules.[7][8][9] A primary marker for activated, myofibroblastic CAFs is the expression of alpha-smooth muscle actin (α-SMA).[9][10] this compound has been shown to effectively reduce the population of α-SMA-positive CAFs, suggesting its potential to counteract the pro-tumorigenic effects of these cells.[3][4][5]
Mechanism of Action: this compound's Impact on CAF Activation
This compound impedes the differentiation of fibroblasts into pro-tumorigenic myofibroblasts.[4][5] This is achieved by disrupting the microtubule network within the fibroblasts.[4][5] This disruption interferes with the formation of focal adhesions, which are critical for activating downstream signaling pathways.[4][5]
Specifically, this compound inhibits the TGF-β-induced PI3K/AKT/mTOR signaling pathway, a key cascade responsible for the expression of α-SMA and the transdifferentiation of fibroblasts into CAFs.[4][5][11] Notably, this anti-CAF effect occurs at concentrations that do not inhibit fibroblast growth, indicating a targeted mechanism of action.[4][5][6]
Figure 1. this compound Signaling Pathway Inhibition in Fibroblasts.
In Vitro Validation of this compound
The anti-CAF activity of this compound has been substantiated through various in vitro models. A common approach involves inducing CAF activation in normal human fibroblasts using TGF-β or by co-culturing them with cancer cells, and then treating the system with this compound.
Summary of In Vitro Experimental Data
| Parameter | This compound | Alternative Anti-CAF Strategies |
| Compound/Strategy | This compound (C52-halichondrin-B amine) | FAP Inhibitors (e.g., UAMC1110, OMTX705), TGF-β Inhibitors (e.g., A83-01) |
| Target | Microtubule Dynamics, PI3K/AKT/mTOR Pathway | Fibroblast Activation Protein (FAP) enzymatic activity, TGF-β receptor signaling |
| In Vitro Model | TGF-β-treated normal human fibroblasts (BJ cells); Co-culture of fibroblasts with cancer cells (e.g., FaDu).[4][11] | FAP-expressing cell lines; various cancer cell and fibroblast co-culture models.[11][12][13] |
| Effective Concentration | 0.15 nM demonstrated inhibition of TGF-β-induced α-SMA expression.[6][11] | Varies by compound. |
| Key In Vitro Readouts | Reduction of α-SMA expression; Decreased levels of pAKT and pS6; Disruption of focal adhesion formation.[4][6] | Inhibition of FAP enzymatic activity; Reduced cell invasion; Decreased ECM production.[13] |
| Effect on Cell Viability | No growth inhibitory activity observed in fibroblasts at effective anti-CAF concentrations.[4][5][6] | Can range from cytostatic to cytotoxic depending on the specific agent and target. |
Comparison with Alternative Anti-CAF Strategies
While this compound modulates CAF activation by targeting intracellular signaling, other strategies aim to either eliminate CAFs or inhibit their key functions through different mechanisms.
| Therapeutic Strategy | Mechanism of Action | Examples |
| CAF Reprogramming (this compound) | Inhibits TGF-β-induced myofibroblast transdifferentiation via microtubule disruption and PI3K/AKT/mTOR pathway suppression.[4][5] | This compound |
| CAF Depletion | Targets and eliminates CAFs, often through surface markers like FAP. This can be achieved via CAR-T cells or antibody-drug conjugates (ADCs).[12] | FAP-targeted CAR-T therapy, OMTX705 (anti-FAP ADC).[12] |
| Signaling Inhibition | Directly blocks pro-fibrotic signaling pathways, such as the TGF-β pathway, preventing CAF activation and function.[14] | TGF-β receptor inhibitors (e.g., A83-01).[11] |
| ECM Remodeling Inhibition | Targets enzymes involved in the synthesis and remodeling of the extracellular matrix, a key function of CAFs. | FAP inhibitors (e.g., UAMC1110) can reduce the gelatinase activity of CAFs.[13] |
Experimental Protocols
Key Experiment: TGF-β-Induced CAF Activation Assay
This protocol outlines the methodology used to validate the inhibitory effect of this compound on the activation of normal fibroblasts into CAFs, as measured by α-SMA expression.
1. Cell Culture:
-
Normal human fibroblasts (e.g., BJ cell line) are cultured in standard media.
-
Cells are seeded in multi-well plates suitable for immunofluorescence or western blot analysis.
2. Induction of CAF Phenotype:
-
Once cells reach appropriate confluency, the culture medium is replaced with a medium containing TGF-β at a final concentration of 1 ng/mL to induce transdifferentiation into myofibroblasts.[4][5]
3. Treatment:
-
Concurrently with TGF-β stimulation, cells are treated with this compound at various concentrations (e.g., 0.15 nM).[6][11] A vehicle control (without this compound) is run in parallel.
-
The cells are incubated for a period of 48 to 72 hours.[6][11]
4. Analysis:
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[11] Images are captured via fluorescence microscopy to visualize and quantify α-SMA expression and filament formation.
-
Western Blot Analysis: Cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against α-SMA, phosphorylated AKT (pAKT), and phosphorylated S6 (pS6) to assess the signaling pathway inhibition.[6]
Figure 2. Experimental workflow for in vitro CAF activation assay.
Conclusion
The available in vitro data strongly support the anti-CAF activity of this compound. By disrupting microtubule dynamics, this compound effectively inhibits the TGF-β-induced PI3K/AKT/mTOR pathway, thereby preventing the differentiation of fibroblasts into α-SMA-positive, pro-tumorigenic CAFs.[4][5] This targeted reprogramming of a key TME component, at non-cytotoxic concentrations, distinguishes this compound from other strategies that rely on direct cellular depletion or broader pathway inhibition. These findings validate this compound as a promising therapeutic agent for modulating the tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. eisai.com [eisai.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the Role of Cancer-Associated Fibroblasts in Tumor Cell Invasion | MDPI [mdpi.com]
- 9. Generation and Characterization of a Tumor Stromal Microenvironment and Analysis of Its Interplay with Breast Cancer Cells: An In Vitro Model to Study Breast Cancer-Associated Fibroblast Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in nanotechnology for targeting cancer-associated fibroblasts: A review of multi-strategy drug delivery and preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Cancer‐Associated Fibroblasts: Eliminate or Reprogram? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 14. researchgate.net [researchgate.net]
E7130: A Novel Microtubule Inhibitor with Potential to Overcome Chemotherapy Cross-Resistance
A deep dive into the cross-resistance profile of E7130, a next-generation microtubule dynamics inhibitor, reveals a unique mechanism of action that may hold the key to overcoming resistance to conventional chemotherapies. While direct clinical cross-resistance studies are not yet available for this novel agent, currently in Phase I trials, preclinical data on its distinct interaction with the tumor microenvironment (TME) provides a strong rationale for its potential efficacy in drug-resistant cancers.
This compound, a synthetic analog of the marine sponge natural product halichondrin B, differentiates itself from other microtubule-targeting agents, such as taxanes and vinca alkaloids, through a dual mechanism of action.[1][2] Beyond its potent inhibitory effect on microtubule polymerization, which leads to G2/M cell cycle arrest, this compound actively remodels the tumor microenvironment.[1] This includes the suppression of cancer-associated fibroblasts (CAFs) and the promotion of tumor vasculature remodeling, effects not typically associated with traditional microtubule inhibitors.[3][4][5]
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a range of human cancer cell lines. While these studies do not explicitly detail the resistance profiles of these cell lines to other chemotherapies, the data establishes a baseline for this compound's potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 0.01 - 0.1 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |
| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |
Table 1: In vitro anti-proliferative efficacy of this compound in various human cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[5]
Overcoming Resistance: A Mechanistic Hypothesis
Resistance to conventional microtubule inhibitors is a significant clinical challenge, often mediated by mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in tubulin isotypes, or mutations in the tubulin protein itself. This compound's unique mode of action, particularly its impact on the TME, suggests it may circumvent these common resistance pathways.
A key aspect of this compound's activity is its ability to reduce α-SMA-positive CAFs and increase intratumoral CD31-positive endothelial cells.[1] This remodeling of the TME can lead to a more favorable environment for the delivery and efficacy of co-administered therapies. For instance, in preclinical models, this compound has been shown to enhance the delivery of cetuximab into tumors.[5] This suggests that this compound could potentially re-sensitize tumors that have become resistant to other agents by improving drug penetration.
The observation that a dose of this compound at half the maximum tolerated dose in mice showed a prominent combinatorial effect with cetuximab suggests a mechanism distinct from other microtubule-targeted drugs, which could be pivotal in overcoming resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a proposed experimental workflow for assessing cross-resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Safety Profile: E7130 vs. Eribulin in Oncology
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the safety profiles of the novel microtubule inhibitor E7130 and the established therapeutic eribulin, supported by available clinical and preclinical data.
This guide provides a detailed comparison of the safety profiles of this compound, a novel anticancer agent, and eribulin mesylate, an approved treatment for metastatic breast cancer and liposarcoma. Both agents are synthetic analogs of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai, and function as microtubule dynamics inhibitors.[1][2][3] While they share a common origin, their distinct structural modifications and mechanisms of action may lead to different safety and tolerability profiles. This comparison is based on data from early-phase clinical trials of this compound and extensive clinical data for eribulin.
Overview of Safety Profiles
A first-in-human, dose-escalation study of this compound in patients with advanced solid tumors has provided initial safety data.[4] Eribulin's safety profile is well-characterized from numerous clinical trials and post-marketing surveillance.[5][6][7] The following tables summarize the key adverse events observed with each agent. It is important to note that these data are not from a head-to-head comparative trial and are presented for informational purposes.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of this compound (First-in-Human Study)[4]
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3-4) | Dosing Schedule |
| Leukopenia | 78.6% | Not Specified | Q3W & Q2W Combined |
| Neutropenia | Not Specified | 93.3% (Q3W), 86.2% (Q2W) | Q3W & Q2W |
Data from a dose-escalation study in 44 patients with advanced solid tumors. The study evaluated two intravenous dosing schedules: every 3 weeks (Q3W) and on days 1 and 15 of a 28-day cycle (Q2W).
Table 2: Common Adverse Reactions of Eribulin (Metastatic Breast Cancer & Liposarcoma)[6][8]
| Adverse Reaction | Frequency (All Grades) - mBC | Frequency (Grade 3-4) - mBC | Frequency (All Grades) - Liposarcoma | Frequency (Grade 3-4) - Liposarcoma |
| Neutropenia | 82% | 57% (Grade 3/4) | Not Specified | 32% |
| Anemia | 58% | Not Specified | Not Specified | Not Specified |
| Asthenia/Fatigue | 54% | 8% (Grade 3) | 62% | Not Specified |
| Alopecia | 45% | Not Applicable | 35% | Not Applicable |
| Peripheral Neuropathy | 35% | 8% (Grade 3) | 29% | Not Specified |
| Nausea | 35% | Not Specified | 41% | Not Specified |
| Constipation | 25% | Not Specified | 32% | Not Specified |
| Pyrexia | Not Specified | Not Specified | 28% | Not Specified |
| Abdominal Pain | Not Specified | Not Specified | 29% | Not Specified |
| Febrile Neutropenia | 4% | 4% | Not Specified | Not Specified |
Data from clinical trials in patients with metastatic breast cancer (mBC) and unresectable or metastatic liposarcoma who had received prior chemotherapy.
Detailed Experimental Protocols
Understanding the methodologies of the key clinical studies is crucial for interpreting the safety data.
This compound: First-in-Human Dose-Escalation Study (NCT03444701)[4]
-
Study Design: This was a first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in Japanese patients with advanced solid tumors.
-
Patient Population: Adult patients (≥20 years) with advanced solid tumors for whom standard therapy was not available or was no longer effective.
-
Treatment Plan: this compound was administered intravenously. Two dosing schedules were evaluated:
-
Once every 3 weeks (Q3W), with doses escalated from 270 to 550 μg/m².
-
On days 1 and 15 of a 28-day cycle (Q2W), with doses escalated from 25 to 400 μg/m².
-
-
Primary Endpoints: The primary objectives were to assess the safety and tolerability of this compound, determine the dose-limiting toxicities (DLTs), and establish the MTD for each schedule. Safety was assessed by monitoring adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Eribulin: Pivotal Clinical Trials in Metastatic Breast Cancer (e.g., EMBRACE Trial) and Liposarcoma
-
Study Design: Eribulin's approval was based on data from randomized, open-label, multicenter clinical trials. For example, the EMBRACE study (in metastatic breast cancer) compared eribulin to a treatment of physician's choice.
-
Patient Population: Patients with metastatic breast cancer who had previously received at least two chemotherapeutic regimens, including an anthracycline and a taxane. For liposarcoma, patients had unresectable or metastatic disease and had received a prior anthracycline-containing regimen.[6][8]
-
Treatment Plan: Eribulin mesylate was typically administered intravenously at a dose of 1.4 mg/m² on days 1 and 8 of a 21-day cycle.
-
Primary Endpoints: The primary endpoint in the EMBRACE trial was overall survival. Safety and tolerability were key secondary endpoints, with AEs graded using NCI-CTCAE.
Mechanism of Action and Potential Impact on Safety
Both this compound and eribulin are microtubule dynamics inhibitors. They bind to tubulin and inhibit microtubule growth, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][2] However, preclinical studies suggest that this compound possesses additional activities that may influence its safety profile. This compound has been shown to ameliorate the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[9][10][11] This unique mechanism, which also involves the reversal of the epithelial-to-mesenchymal transition (EMT), might lead to a different spectrum of adverse events compared to eribulin, which also exhibits some non-mitotic activities like vascular remodeling.[2][12]
Caption: Mechanisms of action for this compound and eribulin.
Workflow for Comparative Safety Assessment
A robust comparison of the safety profiles of two therapeutic agents requires a systematic approach, ideally through a head-to-head clinical trial. The following diagram illustrates a logical workflow for such an assessment.
Caption: Workflow for a comparative clinical trial.
Conclusion
This compound is a promising new anticancer agent with a mechanism of action that extends beyond microtubule inhibition to include modulation of the tumor microenvironment.[9][10][11] Early clinical data indicate that leukopenia and neutropenia are significant adverse events, similar to eribulin.[4] Eribulin's safety profile is well-established, with neutropenia and peripheral neuropathy being the most common dose-limiting toxicities.[6][13]
Direct comparisons of the safety profiles of this compound and eribulin are not yet available. As this compound progresses through clinical development, future studies, ideally including head-to-head comparisons, will be necessary to fully elucidate the comparative safety and tolerability of these two halichondrin B analogs. Researchers and clinicians should remain vigilant in monitoring the distinct and overlapping toxicities of these agents to optimize patient care.
References
- 1. Eribulin drug review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Eribulin - Wikipedia [en.wikipedia.org]
- 4. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. halaven.com [halaven.com]
- 7. drugs.com [drugs.com]
- 8. Safety Profile of HALAVEN® (eribulin mesylate) Injection for Advanced Liposarcoma | HCP [halaven.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 12. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
In Vitro Validation of E7130's Effect on Endothelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anticancer agent E7130 and its effects on endothelial cells, a critical component of tumor angiogenesis. While direct in vitro quantitative data on this compound's effects on isolated endothelial cell proliferation, migration, and tube formation are not extensively available in public literature, this guide summarizes its known mechanism of action and in vivo vascular effects. To provide a comprehensive benchmark, we compare this compound with established and alternative agents that modulate endothelial cell function through various mechanisms.
This compound: Mechanism of Action and Effects on Tumor Vasculature
This compound is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge. It functions as a microtubule dynamics inhibitor.[1] In the context of the tumor microenvironment (TME), this compound exhibits a unique dual activity: it is not only cytotoxic to cancer cells but also modulates the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[2][3]
In vivo studies have demonstrated that treatment with this compound leads to an increase in intratumoral CD31-positive endothelial cells, suggesting a significant impact on the tumor's vascular network.[1][2] This vascular remodeling is thought to alleviate hypoxia and improve the delivery and efficacy of co-administered anticancer therapies. The signaling pathway implicated in this compound's TME-modulating activity involves the inhibition of the PI3K/AKT/mTOR pathway.
Comparative Analysis with Alternative Agents
To contextualize the potential in vitro effects of this compound on endothelial cells, this section presents data from alternative therapeutic agents with distinct mechanisms of action: a microtubule inhibitor (Paclitaxel), a VEGFR inhibitor (Axitinib), and a vascular-disrupting agent (Combretastatin A4).
Quantitative Comparison of In Vitro Effects on Endothelial Cells
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the comparative agents on key endothelial cell functions. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line in these assays.
Table 1: Endothelial Cell Proliferation
| Compound | Cell Type | IC50 | Citation(s) |
| Paclitaxel | HUVEC | 2 nM | [4] |
| HMEC-1 | 5 nM | [4] | |
| Axitinib | HUVEC | 0.3 µM | [5] |
| Combretastatin A4 | HUVEC | 5-10 nM | [6] |
Table 2: Endothelial Cell Migration
| Compound | Cell Type | IC50 / Effective Concentration | Citation(s) |
| Paclitaxel | TR-BME | 0.0535 nM | [1] |
| Axitinib | HUVEC | Inhibition at 3-50 nmol/L | [7] |
| Combretastatin A4 | HUVEC | Potent inhibition (specific IC50 not stated) |
Table 3: Endothelial Cell Tube Formation
| Compound | Cell Type | IC50 / Effective Concentration | Citation(s) |
| Paclitaxel | TR-BME | 16.78 nM | [1] |
| Axitinib | HUVEC / HBMEC | 65-70% inhibition at 0.03 µM | [5] |
| Combretastatin A4 | HUVEC | Potent inhibition (specific IC50 not stated) |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, Paclitaxel) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber of the insert. Add the test compound to the upper chamber.
-
Incubation: Incubate for 4-6 hours to allow cell migration through the membrane.
-
Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate for 6-18 hours to allow the formation of capillary-like structures.
-
Visualization: Visualize the tube network using a phase-contrast microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total tube area using image analysis software.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Signaling pathways of this compound and alternatives in endothelial cells.
Caption: General workflow for in vitro validation of compound effects on endothelial cells.
Conclusion
This compound is a promising anticancer agent with a novel mechanism of action that includes modulation of the tumor microenvironment and vascular remodeling. While direct comparative in vitro data on its effects on endothelial cells are currently limited, its known inhibitory action on the PI3K/AKT/mTOR pathway suggests a potential for direct influence on endothelial cell functions such as proliferation, migration, and tube formation. The provided data on alternative agents with different mechanisms of action offer a valuable benchmark for future in vitro studies on this compound. Further research focusing on the direct effects of this compound on endothelial cells in controlled in vitro settings is warranted to fully elucidate its anti-angiogenic potential and to inform its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. eisai.com [eisai.com]
- 3. Amelioration of Tumor-promoting Microenvironment via Vascular Remodeling and CAF Suppression Using this compound: Biomarker Analysis by Multimodal Imaging Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vascularcell.com [vascularcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of E7130: A Guide for Laboratory Professionals
In the cutting-edge realm of drug development, the proper handling and disposal of potent compounds like E7130 are paramount to ensuring laboratory safety and environmental protection. This compound, a complex anticancer drug candidate, requires stringent disposal procedures due to its cytotoxic nature.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on established protocols for the disposal of cytotoxic and hazardous chemical waste.[3][4][5]
Core Principle: Treat as Hazardous Cytotoxic Waste
All materials that have come into contact with this compound must be considered hazardous waste. This includes residual amounts of the compound, contaminated personal protective equipment (PPE), labware, and cleaning materials. Disposal through standard means such as sinks or regular trash is strictly forbidden to prevent environmental contamination and potential exposure.[3]
Quantitative Data Summary: Waste Segregation
Proper segregation of waste at the point of origin is a critical first step. The following table outlines the categories of waste generated during research involving this compound and the appropriate disposal containers.
| Waste Category | Description of Waste | Recommended Container Type |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), bench paper, wipes, and other solid materials. | Labeled, leak-proof hazardous waste bin with a lid (often yellow or black). |
| Sharps Waste | Needles, syringes, scalpels, pipette tips, and any other sharp items contaminated with this compound. | Puncture-resistant, clearly labeled sharps container. |
| Liquid Waste | Solutions containing this compound, including reaction mixtures, chromatography eluents, and instrument rinsates. | Labeled, leak-proof, and chemically compatible waste carboy. Segregate halogenated and non-halogenated solvents. |
| Glassware | Contaminated glass labware (e.g., flasks, beakers). | Designated, puncture-resistant container for broken or disposable glass. Reusable glassware must be decontaminated. |
| Unused this compound | Pure, unadulterated this compound that is no longer needed. | Dispose of in its original container, clearly labeled as waste. Do not mix with other waste streams. |
Procedural Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound waste, from the point of generation to final collection by Environmental Health and Safety (EHS) personnel.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
Experimental Protocol: Decontamination of Work Surfaces
Decontamination of any surface that has come into contact with this compound is a critical safety measure.
Materials:
-
Appropriate PPE (double gloves, lab coat, safety glasses)
-
Low-lint absorbent wipes
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
70% isopropyl alcohol (IPA) or ethanol
-
Hazardous waste container
Procedure:
-
Initial Cleaning: Moisten a low-lint wipe with the detergent solution. Wipe the entire surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated hazardous waste container.[5]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent, using the same wiping technique. Dispose of the wipe.
-
Final Decontamination: Using a new wipe saturated with 70% IPA or ethanol, wipe the surface again with the same unidirectional technique. This step serves to disinfect and remove any remaining chemical residues.[5]
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully doff and dispose of all PPE in the appropriate hazardous waste container.
Disclaimer: This information provides general guidance for the disposal of cytotoxic agents. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) protocols for definitive procedures. The SDS is the primary source for chemical properties, hazards, and safety precautions.[6][7]
References
- 1. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling E7130
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of E7130, a potent, cytotoxic anticancer drug candidate. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
This compound is a microtubule dynamics inhibitor with powerful in vitro and in vivo anticancer activities.[1][2] Due to its cytotoxic nature, it must be handled with extreme care. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal protocols.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Reconstituting Powder | - Dedicated, certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).- Double chemotherapy-tested gloves.- Disposable, solid-front gown with tight-fitting cuffs.- NIOSH-approved respirator (e.g., N95 or higher).- Full face shield or safety goggles. |
| Administering Solutions | - Class II BSC or CACI.- Double chemotherapy-tested gloves.- Disposable, solid-front gown with tight-fitting cuffs.- Eye protection (safety glasses or goggles).[3] |
| Handling Contaminated Surfaces/Spills | - Double chemotherapy-tested gloves.- Disposable, solid-front gown with tight-fitting cuffs.- NIOSH-approved respirator.- Full face shield and safety goggles.- Impermeable shoe covers. |
| Waste Disposal | - Double chemotherapy-tested gloves.- Disposable, solid-front gown with tight-fitting cuffs.- Eye protection (safety glasses or goggles). |
Operational Plan: Handling and Emergency Procedures
A clear, step-by-step workflow is critical for safely handling this compound. The following diagram illustrates the standard operating procedure from preparation to disposal.
Emergency Protocols
| Incident | Immediate Action |
| Skin Exposure | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Exposure | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area.2. Alert others and restrict access.3. Don appropriate PPE for spill cleanup.4. Use a chemotherapy spill kit to contain and clean the spill, working from the outer edge inward.5. Decontaminate the area with an appropriate cleaning agent.6. Dispose of all cleanup materials as cytotoxic waste. |
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Method |
| Sharps (Needles, syringes, scalpels) | Puncture-resistant, clearly labeled "Cytotoxic Sharps" container with a purple lid.[4] | High-temperature incineration.[5] |
| Non-Sharps Solid Waste (Gloves, gowns, vials, tubing) | Leak-proof, tear-resistant plastic bags or rigid containers clearly labeled with the cytotoxic symbol.[6][7] These are often purple or yellow with a purple lid.[4][7] | High-temperature incineration.[5] |
| Liquid Waste | Leak-proof, shatter-resistant containers clearly labeled as "Cytotoxic Liquid Waste". | High-temperature incineration. Do not dispose of down the drain. |
Key Disposal Principles:
-
Segregation is critical: Never mix cytotoxic waste with other waste streams.[6][8]
-
Labeling: All cytotoxic waste containers must be clearly marked with the universal cytotoxic symbol.[6]
-
Transport: Use designated, sealed containers for transporting waste to the central collection area.
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous and cytotoxic waste.[6][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
